(3R)-Citramalyl-CoA
Description
Properties
Molecular Formula |
C26H42N7O20P3S |
|---|---|
Molecular Weight |
897.6 g/mol |
IUPAC Name |
(2R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-25(2,19(37)22(38)29-5-4-14(34)28-6-7-57-15(35)8-26(3,41)24(39)40)10-50-56(47,48)53-55(45,46)49-9-13-18(52-54(42,43)44)17(36)23(51-13)33-12-32-16-20(27)30-11-31-21(16)33/h11-13,17-19,23,36-37,41H,4-10H2,1-3H3,(H,28,34)(H,29,38)(H,39,40)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,17-,18-,19+,23-,26-/m1/s1 |
InChI Key |
XYGOWHUIVNMEIA-FCVHJOHKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(3R)-Citramalyl-CoA chemical structure and properties
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of (3R)-Citramalyl-CoA. It is intended for researchers, scientists, and drug development professionals working in areas related to metabolism, enzymology, and microbiology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.
Chemical Structure and Properties
This compound is the (3R)-diastereomer of citramalyl-CoA. It is a key intermediate in the 3-hydroxypropionate (B73278) bicycle, an autotrophic carbon fixation pathway found in some microorganisms.
The chemical structure of this compound is complex, consisting of a citramalyl group attached to coenzyme A via a thioester bond.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid | [1] |
| Molecular Formula | C26H42N7O20P3S | [1][2] |
| Molecular Weight | 897.6 g/mol | [1][3] |
| CAS Number | 940911-58-0 | [2][4][5] |
| ChEBI ID | CHEBI:75860 | [1] |
| Synonyms | (3R)-citramalyl-coenzyme A, D-citramalyl-CoA, (R)-citramalyl-CoA | [1][2] |
Biochemical Role: The 3-Hydroxypropionate Bicycle
This compound is a crucial intermediate in the 3-hydroxypropionate bicycle, a carbon fixation pathway utilized by certain photoautotrophic and chemoautotrophic bacteria, most notably the green non-sulfur bacterium Chloroflexus aurantiacus. This cycle involves the fixation of bicarbonate (HCO₃⁻) and CO₂.
The pathway is characterized by two interconnected cycles. In the second part of the cycle, a key reaction is the cleavage of this compound into acetyl-CoA and pyruvate (B1213749). This reaction is catalyzed by the enzyme this compound lyase.
Key Enzyme: this compound Lyase
The enzyme responsible for the cleavage of this compound is this compound lyase. This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases. In Chloroflexus aurantiacus, this enzyme is highly specific for the (3R)-stereoisomer and plays a pivotal role in the regeneration of acetyl-CoA and the production of pyruvate for biosynthesis.
Table 2: Properties of this compound Lyase from Chloroflexus aurantiacus
| Property | Value | Source |
| Substrate | This compound | [6] |
| Products | Acetyl-CoA and Pyruvate | [6] |
| Apparent Kₘ for this compound | 70 µM | [6] |
| Subunit Molecular Mass | 34 kDa | [6] |
| Native Structure | Homodimer | [6] |
| Cofactor Requirement | None, but stimulated by divalent cations (Mn²⁺, Mg²⁺) | [6] |
Experimental Protocols
Enzymatic Synthesis of this compound
A detailed protocol for the chemo-enzymatic synthesis of various CoA esters has been described, and a similar approach can be adapted for this compound. A more specific enzymatic synthesis can be achieved using a promiscuous CoA ligase or by the reverse reaction of this compound lyase under specific conditions. A general workflow for enzymatic synthesis is outlined below.
Methodology Summary: The synthesis is typically carried out in a buffered solution containing (3R)-citramalate, coenzyme A, ATP, and magnesium chloride. A suitable CoA ligase is added to catalyze the reaction. The reaction progress can be monitored by HPLC. Upon completion, the this compound is purified from the reaction mixture using solid-phase extraction or preparative HPLC. The identity and purity of the product are confirmed by analytical HPLC and mass spectrometry.
Assay of this compound Lyase Activity
The activity of this compound lyase can be determined by monitoring the formation of its products, pyruvate or acetyl-CoA. A common method is a coupled spectrophotometric assay.
Principle: The formation of pyruvate from the cleavage of this compound is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the rate of pyruvate formation.
Reaction Scheme:
-
This compound → Pyruvate + Acetyl-CoA (catalyzed by this compound lyase)
-
Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by lactate dehydrogenase)
Experimental Protocol Summary:
-
Reaction Mixture: A typical assay mixture contains buffer (e.g., MOPS-KOH, pH 7.0), a divalent cation (e.g., MnCl₂), NADH, an excess of lactate dehydrogenase, and the enzyme sample.
-
Initiation: The reaction is initiated by the addition of the substrate, this compound.
-
Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.
Conclusion
This compound is a vital metabolite in the carbon fixation pathway of certain microorganisms. Understanding its chemical properties, its role in the 3-hydroxypropionate bicycle, and the enzymology of its synthesis and degradation is crucial for research in microbial metabolism and bioengineering. The methodologies outlined in this guide provide a foundation for the further study of this important molecule and its associated biochemical pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
- 4. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]
- 5. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypropionate bicycle - Proteopedia, life in 3D [proteopedia.org]
An In-depth Technical Guide to the Enzymatic Synthesis of (3R)-Citramalyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of (3R)-Citramalyl-CoA, a key intermediate in various metabolic pathways. The document details the primary enzymatic routes, presents quantitative data for key enzymes, outlines experimental protocols for their use, and illustrates the biochemical pathways involved. This information is intended to support research and development efforts in metabolic engineering, synthetic biology, and drug discovery.
Core Concepts in this compound Synthesis
The enzymatic synthesis of this compound can be achieved through two primary strategies: the direct condensation of central metabolites or the activation of (3R)-citramalate via a coenzyme A (CoA) transferase.
The most direct route involves the condensation of pyruvate (B1213749) and acetyl-CoA, catalyzed by the enzyme (R)-citramalate synthase (CimA) .[1][2] This pathway is particularly attractive for in vivo applications as it utilizes readily available precursors from central carbon metabolism.
Alternatively, this compound can be synthesized from (3R)-citramalate through the action of a CoA transferase . This reaction requires a CoA donor, such as succinyl-CoA.[3] This approach is often employed for in vitro synthesis or when (3R)-citramalate is readily available as a starting material.
Understanding the reverse reaction, the cleavage of this compound into pyruvate and acetyl-CoA, is also crucial. This reaction is catalyzed by (R)-citramalyl-CoA lyase .[3]
Enzymatic Pathways and Logical Relationships
The following diagrams illustrate the key enzymatic pathways for the synthesis of this compound.
Quantitative Data
The following tables summarize the kinetic parameters of key enzymes involved in this compound synthesis.
Table 1: Kinetic Parameters of (R)-Citramalate Synthase (CimA) from Methanococcus jannaschii
| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | Reference |
| Wild-type CimA | Pyruvate | 0.13 | 1.5 | [1] |
| Acetyl-CoA | 0.04 | 1.5 | ||
| CimA3.7 (Evolved) | Pyruvate | 0.34 | 4.8 | |
| Acetyl-CoA | 0.11 | 4.8 |
Table 2: Kinetic Parameters of Human Mitochondrial Citramalyl-CoA Lyase (CLYBL)
| Activity | kcat (s-1) | Reference |
| Citramalate synthase | 0.08 | |
| Malate synthase | 0.12 - 0.146 | |
| β-methylmalate synthase | 0.09 - 0.135 |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant (R)-Citramalate Synthase (CimA)
This protocol is adapted from the methods described for the expression and purification of CimA from Methanococcus jannaschii.
1. Gene Cloning and Expression Vector Construction:
- The cimA gene is amplified via PCR and cloned into a suitable expression vector, such as a pET vector with an N-terminal His-tag.
- The construct is then transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight.
- The starter culture is used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is further incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged CimA is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
- The purified CimA is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- The purified enzyme is dialyzed against a storage buffer and stored at -80°C.
Protocol 2: Enzymatic Synthesis of this compound using CimA
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing:
- 100 mM TES buffer (pH 7.5)
- Variable concentrations of pyruvate
- Variable concentrations of acetyl-CoA
- Purified CimA enzyme (0.1 µM)
2. Incubation:
- Incubate the reaction mixture at the desired temperature (e.g., 30°C for the evolved CimA3.7 or higher for the wild-type) for a specified time (e.g., 1 hour).
3. Product Detection and Quantification:
- The formation of this compound can be monitored by the release of free coenzyme A (CoA-SH).
- The amount of CoA-SH can be quantified using the 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) assay.
- Add 50 µl of 10 mM DTNB in 0.1 M Tris-HCl (pH 8.0) to the reaction mixture.
- Measure the absorbance at 412 nm.
- The concentration of CoA-SH is determined using the molar extinction coefficient of the TNB2- anion.
Protocol 3: Enzymatic Synthesis of this compound using a CoA Transferase
This protocol is based on the synthesis of (R)- and (S)-citramalyl-CoA using recombinant succinyl-CoA:R-citramalate CoA transferase.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture (1 ml) containing:
- 200 mM MOPS-KOH buffer (pH 6.5)
- 100 mM (R)-citramalate
- 10 mM succinyl-CoA
- A suitable amount of recombinant succinyl-CoA:R-citramalate CoA transferase protein fraction (e.g., 1 µmol/min).
2. Incubation:
- Incubate the reaction mixture at 55°C. The optimal temperature may vary depending on the specific enzyme used.
3. Product Analysis:
- The formation of this compound can be monitored by analytical techniques such as HPLC or LC-MS.
This guide provides a foundational understanding of the enzymatic synthesis of this compound. For specific applications, further optimization of reaction conditions and enzyme selection will be necessary. The provided protocols and data serve as a starting point for researchers to develop robust and efficient synthesis strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of (3R)-Citramalyl-CoA in the Context of the Ethylmalonyl-CoA Pathway
Abstract
Single-carbon (C1) and two-carbon (C2) compound assimilation is fundamental to the metabolism of many microorganisms, enabling growth on substrates such as methanol (B129727) and acetate. In organisms lacking the glyoxylate (B1226380) cycle, the ethylmalonyl-CoA (EMC) pathway provides a vital mechanism for converting acetyl-CoA into essential biomass precursors. While this compound is not a canonical intermediate of the EMC pathway, it plays a critical role in an interconnected carbon-fixation pathway, the 3-hydroxypropionate (B73278) (3-HP) bicycle, which processes glyoxylate—a key product of the EMC pathway. This technical guide provides an in-depth exploration of the EMC pathway and elucidates the precise enzymatic role of this compound within the broader context of central carbon metabolism. It includes detailed experimental protocols, quantitative enzyme kinetic data, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug discovery.
The Ethylmalonyl-CoA Pathway: An Overview
The ethylmalonyl-CoA (EMC) pathway is an elegant and complex metabolic route for the assimilation of acetyl-CoA, first elucidated in Rhodobacter sphaeroides. It serves as a functional alternative to the glyoxylate cycle for replenishing C4 intermediates. The net result of the pathway is the conversion of two molecules of acetyl-CoA and two molecules of bicarbonate (CO₂) into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] These products can then be channeled into the TCA cycle and other biosynthetic routes. This pathway is central to the carbon metabolism of many α-proteobacteria, such as Methylobacterium extorquens, and actinomycetes.[2]
The core sequence of the EMC pathway involves a series of unique CoA-ester intermediates and novel enzymes.[2] The key steps are initiated by the reductive carboxylation of crotonyl-CoA, a reaction catalyzed by the hallmark enzyme of the pathway, crotonyl-CoA carboxylase/reductase (Ccr).
The Role of this compound in the 3-Hydroxypropionate Bicycle
While the EMC pathway effectively produces glyoxylate, other metabolic routes are required to process it further for complete carbon assimilation. This compound is not an intermediate of the EMC pathway but is a central player in the glyoxylate assimilation portion of the 3-hydroxypropionate (3-HP) bicycle , a CO₂ fixation pathway found in organisms like the green non-sulfur bacterium Chloroflexus aurantiacus.[3][4]
The 3-HP bicycle consists of two interconnected cycles. The first cycle fixes two molecules of bicarbonate to generate glyoxylate.[5] The second cycle assimilates this glyoxylate, along with propionyl-CoA (an intermediate from the first cycle), to ultimately form pyruvate (B1213749) and regenerate acetyl-CoA.[4] It is in this second cycle that this compound (or its stereoisomer) is formed and consumed.
Synthesis of this compound
This compound is synthesized from its corresponding free acid, (R)-citramalate. This activation to a thioester is catalyzed by a CoA transferase, which utilizes a CoA donor, typically succinyl-CoA.
Reaction: (R)-Citramalate + Succinyl-CoA ⇌ this compound + Succinate Enzyme: Succinyl-CoA:(R)-citramalate CoA-transferase (EC 2.8.3.20)[6]
This enzyme facilitates the transfer of the CoA moiety, activating citramalate (B1227619) for the subsequent cleavage step.
Cleavage of this compound
Once formed, this compound is cleaved in a carbon-carbon bond breaking reaction to yield acetyl-CoA and pyruvate. This reaction is a critical exit point from the cycle, providing a key C3 building block (pyruvate) for biosynthesis and regenerating the C2 unit (acetyl-CoA) needed for other reactions.
Reaction: this compound ⇌ Acetyl-CoA + Pyruvate Enzyme: (R)-Citramalyl-CoA lyase[6]
This lyase belongs to the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase family and is distinct from the (3S)-citramalyl-CoA lyase (EC 4.1.3.25) found in other metabolic contexts.[6][7]
Data Presentation: Enzyme Properties
Quantitative understanding of metabolic pathways requires detailed knowledge of the enzymes involved. The following tables summarize key enzymes of the EMC pathway and those involved in this compound metabolism.
Table 1: Key Enzymes of the Ethylmalonyl-CoA Pathway
| Enzyme Name | Abbreviation | EC Number | Reaction Catalyzed |
| β-Ketothiolase | PhaA | 2.3.1.16 | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA |
| Acetoacetyl-CoA Reductase | PhaB | 1.1.1.36 | Acetoacetyl-CoA + NAD(P)H → (S)-3-Hydroxybutyryl-CoA + NAD(P)⁺ |
| Crotonase | CroR | 4.2.1.17 | (S)-3-Hydroxybutyryl-CoA → Crotonyl-CoA + H₂O |
| Crotonyl-CoA Carboxylase/Reductase | Ccr | 1.3.1.44 | Crotonyl-CoA + CO₂ + NADPH → (2S)-Ethylmalonyl-CoA + NADP⁺ |
| Ethylmalonyl-CoA/Methylmalonyl-CoA Epimerase | Epi | 5.1.99.1 | (2S)-Ethylmalonyl-CoA ⇌ (2R)-Ethylmalonyl-CoA |
| Ethylmalonyl-CoA Mutase | Ecm | 5.4.99.2 | (2R)-Ethylmalonyl-CoA → (2S)-Methylsuccinyl-CoA |
| Methylsuccinyl-CoA Dehydrogenase | Msd | 1.3.8.- | (2S)-Methylsuccinyl-CoA → Mesaconyl-C1-CoA |
| Mesaconyl-CoA Hydratase | Mch | 4.2.1.84 | Mesaconyl-C1-CoA + H₂O → (2R,3S)-β-Methylmalyl-CoA |
| Malyl-CoA/β-Methylmalyl-CoA Lyase | Mcl | 4.1.3.24 | (2R,3S)-β-Methylmalyl-CoA → Glyoxylate + Propionyl-CoA |
| Propionyl-CoA Carboxylase | Pcc | 6.4.1.3 | Propionyl-CoA + CO₂ + ATP → (2S)-Methylmalonyl-CoA + ADP + Pi |
| Methylmalonyl-CoA Mutase | Mcm | 5.4.99.2 | (2R)-Methylmalonyl-CoA → Succinyl-CoA |
Table 2: Enzymes of this compound Metabolism and Related Kinetic Data
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Kₘ | Specific Activity | Organism/Source |
| Succinyl-CoA:(R)-citramalate CoA-transferase | 2.8.3.20 | (R)-Citramalate, Succinyl-CoA | This compound, Succinate | N/A | Upregulated under autotrophic conditions | Chloroflexus aurantiacus[6] |
| (R)-Citramalyl-CoA lyase | N/A | This compound | Acetyl-CoA, Pyruvate | N/A | 1.52 µmol min⁻¹ mg⁻¹ (recombinant)[6] | Chloroflexus aurantiacus[6] |
| (S)-Citramalyl-CoA lyase (Human CLYBL) | 4.1.3.25 | (3S)-Citramalyl-CoA | Acetyl-CoA, Pyruvate | 23 µM[8] | kcat = 14.1 s⁻¹[8] | Homo sapiens[8][9] |
| (S)-Citramalyl-CoA lyase (Human CLYBL) | 2.3.3.9 | Glyoxylate, Acetyl-CoA | (S)-Malate | 3.6 mM (Glyoxylate)[8] | kcat = 0.146 s⁻¹[8] | Homo sapiens[8][9] |
Note: Data for the (R)-specific enzymes are limited. Data for the well-characterized human (S)-specific lyase (CLYBL) is included for comparative purposes, highlighting its promiscuous malate (B86768) synthase activity.
Experimental Protocols
Accurate investigation of these pathways requires robust analytical methods. Below are detailed protocols for the quantification of key metabolites and the measurement of enzyme activity.
Quantification of Acyl-CoA Thioesters by LC-MS/MS
This protocol allows for the sensitive and specific quantification of short-chain acyl-CoAs, including intermediates of the EMC and 3-HP pathways.
1. Sample Quenching and Extraction: a. Rapidly quench metabolism by harvesting microbial cells (e.g., from a 50 mL culture) via centrifugation at 4°C. b. Immediately resuspend the cell pellet in 25 mL of ice-cold 25 mM formic acid in 95% acetonitrile (B52724) (-20°C) to precipitate proteins and extract metabolites.[10] c. Vortex thoroughly and incubate on ice for 10-15 minutes. d. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris. e. Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. f. Resuspend the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) for analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient:
- 0-2 min: 5% B
- 2-15 min: Ramp linearly to 95% B
- 15-18 min: Hold at 95% B
- 18-18.5 min: Return to 5% B
- 18.5-25 min: Re-equilibrate at 5% B e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate a triple quadrupole or high-resolution mass spectrometer in positive ion electrospray ionization (ESI+) mode. g. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for most acyl-CoAs corresponds to the [M+H]⁺ adduct. A common product ion results from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[11] Specific precursor/product ion pairs must be optimized for each analyte.
3. Quantification: a. Generate calibration curves using authentic standards for each acyl-CoA of interest. b. For absolute quantification, spike samples with a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or a structurally similar non-endogenous acyl-CoA like heptadecanoyl-CoA) prior to extraction.[12]
Quantification of Organic Acids by GC-MS
This protocol is suitable for analyzing non-volatile organic acids like citramalate from microbial cultures or cell extracts.
1. Sample Preparation and Extraction: a. To 1 mL of cell-free culture supernatant or cell extract, add an internal standard (e.g., a stable isotope-labeled organic acid or a non-endogenous acid like tropic acid). b. Acidify the sample to pH 1-2 with concentrated HCl. c. Extract the organic acids into an organic solvent (e.g., 2 mL of ethyl acetate) by vigorous vortexing for 1-2 minutes. d. Centrifuge to separate the phases and carefully transfer the organic (top) layer to a clean tube. Repeat the extraction twice more, pooling the organic layers. e. Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas.
2. Derivatization: a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Tightly cap the vial and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives. c. Cool the sample to room temperature before injection.
3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). c. Injection: Inject 1 µL in splitless mode. d. Oven Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp 1: Increase to 200°C at 3°C/min.
- Ramp 2: Increase to 320°C at 20°C/min, hold for 10 minutes.[13] e. Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 50-600) for identification and selective ion monitoring (SIM) mode for quantification.
4. Quantification: a. Identify compounds by comparing retention times and mass spectra to those of authentic standards. b. Quantify using the peak area ratio of the target analyte to the internal standard against a calibration curve prepared with derivatized standards.[14]
Coupled Enzyme Assay for (R)-Citramalyl-CoA Lyase
Direct measurement of the lyase can be difficult due to the instability and commercial unavailability of this compound. A coupled assay overcomes this by generating the substrate in situ.[6]
1. Reagents:
-
Assay Buffer: 200 mM MOPS-KOH, pH 7.0.
-
40 mM Dithioerythritol (DTE).
-
10 mM Succinyl-CoA.
-
100 mM (R)-Citramalate.
-
Purified recombinant Succinyl-CoA:(R)-citramalate CoA-transferase (coupling enzyme).
-
Cell extract or purified protein fraction containing (R)-Citramalyl-CoA lyase.
2. Assay Procedure: a. Prepare a reaction mixture (0.5 mL final volume) containing:
- 200 mM MOPS-KOH buffer (pH 7.0)
- 4 mM DTE
- 1 mM Succinyl-CoA
- ~0.5 Units of purified CoA-transferase
- The enzyme sample to be tested. b. Pre-incubate the mixture at the desired temperature (e.g., 55°C for enzymes from thermophiles) for 5 minutes. c. Initiate the reaction by adding (R)-citramalate to a final concentration of 10 mM. d. At various time points (e.g., 1 and 5 minutes), take an aliquot (e.g., 100 µL) and stop the reaction by adding it to a tube containing a small volume of strong acid (e.g., 3 µL of 25% HCl). e. Centrifuge to remove precipitated protein. f. Analyze the supernatant for the formation of acetyl-CoA using the LC-MS/MS method described in Protocol 4.1.
3. Calculation of Activity: a. Determine the rate of acetyl-CoA formation (µmol/min). b. Calculate the specific activity by dividing the rate by the amount of protein (mg) in the assay (µmol min⁻¹ mg⁻¹).
Conclusion
The ethylmalonyl-CoA pathway and the 3-hydroxypropionate bicycle represent two sophisticated solutions for carbon assimilation in microorganisms lacking the glyoxylate cycle. While distinct, they are functionally linked through the metabolite glyoxylate. This compound, though not a direct participant in the EMC pathway, is the pivotal intermediate in the terminal steps of the 3-HP bicycle, where it is cleaved to produce the essential biosynthetic precursor pyruvate and regenerate acetyl-CoA. Understanding the enzymology, kinetics, and regulation of these interconnected pathways is critical for applications in metabolic engineering, such as the production of value-added chemicals, and for developing novel antimicrobial strategies that target these essential and unique metabolic routes. The protocols and data presented in this guide offer a foundational resource for researchers aiming to dissect and manipulate these complex biochemical networks.
References
- 1. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Identifying the missing steps of the autotrophic 3-hydroxypropionate CO2 fixation cycle in Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citramalyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metbio.net [metbio.net]
The Discovery and History of (3R)-Citramalyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Citramalyl-coenzyme A is a pivotal intermediate in distinct metabolic pathways across different domains of life. In certain autotrophic bacteria, it is a key component of a unique carbon fixation cycle. In mammals, it emerges as a crucial metabolite in the degradation pathway of itaconate, an immunomodulatory molecule. This technical guide provides an in-depth exploration of the discovery, history, and core research findings related to (3R)-Citramalyl-CoA, offering a valuable resource for researchers in metabolism, enzymology, and drug development.
Discovery and Historical Context
The journey to understanding this compound is intertwined with research into itaconate metabolism and unique carbon fixation pathways.
Early Studies in Bacteria (1960s-1970s): The initial clues leading to the discovery of citramalyl-CoA arose from studies on the bacterial degradation of itaconate. In the 1960s, researchers investigating how Pseudomonas species utilize itaconate as a carbon source identified a key enzymatic activity: the cleavage of a citramalate-like molecule into pyruvate (B1213749) and acetyl-CoA. While the exact stereochemistry was not initially defined, these pioneering studies laid the groundwork for the identification of citramalyl-CoA lyase.
Subsequent research in the 1970s on Clostridium tetanomorphum led to the isolation and characterization of citramalate (B1227619) lyase, an enzyme complex that converts citramalate to acetate (B1210297) and pyruvate. This work provided further evidence for the existence of citramalyl-CoA as an enzyme-bound intermediate in this process.
Elucidation of the 3-Hydroxypropionate (B73278) Cycle: A significant leap in understanding the role of a specific stereoisomer of citramalyl-CoA came from the study of the carbon fixation pathway in the green non-sulfur bacterium Chloroflexus aurantiacus. This organism utilizes the 3-hydroxypropionate cycle (or 3-HP bicycle), a unique autotrophic pathway. It was in the context of elucidating the final steps of this cycle that this compound was definitively identified as a key intermediate. Researchers demonstrated that this compound is cleaved by a specific lyase to yield acetyl-CoA and pyruvate, thus regenerating the initial CO2 acceptor and producing a central metabolic precursor.
The Mammalian Connection: Itaconate Metabolism and CLYBL: For a long time, the significance of citramalyl-CoA in mammals was unclear. The discovery of the immunomodulatory metabolite itaconate, produced by macrophages during inflammation, reignited interest in this area. It was found that mammalian cells possess a pathway to degrade itaconate, and this pathway converges on citramalyl-CoA. The key enzyme responsible for the cleavage of (3S)-citramalyl-CoA (the enantiomer of the bacterial intermediate) in mammals was identified as the mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL). This discovery linked itaconate metabolism to central carbon metabolism and also unexpectedly to vitamin B12 metabolism. It was shown that the accumulation of an intermediate in the itaconate degradation pathway, itaconyl-CoA, can inhibit the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.
Quantitative Data on Citramalyl-CoA Lyases
The enzymatic cleavage of citramalyl-CoA is catalyzed by citramalyl-CoA lyases. These enzymes exhibit different stereospecificities and kinetic properties depending on the organism.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Activators | Inhibitors | Reference |
| (R)-Citramalyl-CoA lyase (Ccl) | Chloroflexus aurantiacus | This compound | 70 | 1.7 | 7.0 | 55 | Mg2+, Mn2+, Dithioerythritol | - | [1][2] |
| Citramalyl-CoA Lyase (CLYBL) | Homo sapiens | (3S)-Citramalyl-CoA | ~24 | - | - | - | - | - | [3] |
| Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl) | Chloroflexus aurantiacus | (S)-Malyl-CoA | 10 | - | 7.1 | 70 | Mg2+, Mn2+ | Oxalate | [4] |
| Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl) | Chloroflexus aurantiacus | (2R,3S)-β-Methylmalyl-CoA | 89 | - | 7.1 | 70 | Mg2+, Mn2+ | Oxalate | [4] |
| Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl) | Chloroflexus aurantiacus | Acetyl-CoA | 360 | - | 7.1 | 70 | Mg2+, Mn2+ | Oxalate | |
| Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl) | Chloroflexus aurantiacus | Propionyl-CoA | 1200 | - | 7.1 | 70 | Mg2+, Mn2+ | Oxalate | |
| Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase (Mcl) | Chloroflexus aurantiacus | Glyoxylate (B1226380) | 2000 | - | 7.1 | 70 | Mg2+, Mn2+ | Oxalate | |
| Citramalyl-CoA Lyase (CLYBL) | Homo sapiens | Glyoxylate (for malate (B86768) synthase activity) | 3600 | 0.12 | - | - | - | - | |
| Citramalyl-CoA Lyase (CLYBL) | Homo sapiens | Acetyl-CoA (for malate synthase activity) | 74 | 0.12 | - | - | - | - | |
| Citramalyl-CoA Lyase (CLYBL) | Homo sapiens | Glyoxylate (for β-methylmalate synthase activity) | 1200 | 0.09 | - | - | - | - | |
| Citramalyl-CoA Lyase (CLYBL) | Homo sapiens | Propionyl-CoA (for β-methylmalate synthase activity) | 28.7 | 0.135 | - | - | - | - |
Note: The kcat for human CLYBL with (3S)-citramalyl-CoA is not explicitly stated in the provided search results, though its lyase activity is reported to be high.
Experimental Protocols
Expression and Purification of Recombinant this compound Lyase from Chloroflexus aurantiacus
This protocol is adapted from the methods described for the characterization of the C. aurantiacus enzyme.
1. Gene Cloning and Expression Vector Construction:
-
The gene encoding this compound lyase (Ccl) is amplified from C. aurantiacus genomic DNA using PCR with primers containing suitable restriction sites (e.g., NdeI and HindIII).
-
The PCR product is digested and ligated into an E. coli expression vector, such as pET-28a, which adds a hexahistidine tag for purification.
-
The ligation product is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for a prolonged period (e.g., 16-20 hours) to enhance the yield of soluble protein.
3. Cell Lysis and Purification:
-
The cells are harvested by centrifugation and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)).
-
The cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
For further purification, if necessary, size-exclusion chromatography can be performed.
Coupled Spectrophotometric Assay for Citramalyl-CoA Lyase Activity
This assay measures the production of pyruvate from the cleavage of citramalyl-CoA by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
This compound or (3S)-Citramalyl-CoA (substrate): 0.1-1 mM
-
NADH: 0.2-0.4 mM
-
Lactate Dehydrogenase (LDH): 5-10 units
-
Purified Citramalyl-CoA Lyase enzyme
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NADH, and LDH.
-
Add the citramalyl-CoA substrate to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C for the human enzyme, 55°C for the C. aurantiacus enzyme).
-
Initiate the reaction by adding a small volume of the purified citramalyl-CoA lyase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
Enzymatic Synthesis of this compound: For research purposes, this compound can be synthesized enzymatically. A common method involves using a promiscuous CoA ligase or a specific synthetase. For example, recombinant Chloroflexus aurantiacus malyl-CoA/citramalyl-CoA lyase can be used for the synthesis of citramalyl-CoA. The reaction mixture typically contains:
-
Buffer (e.g., 250 mM Tris, pH 7.5)
-
Citramalate
-
Coenzyme A
-
ATP
-
MgCl2
-
The purified enzyme. The reaction is incubated and the product can be purified using HPLC.
Signaling Pathways and Logical Relationships
The 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus
This cycle is a carbon fixation pathway that uses acetyl-CoA and propionyl-CoA as initial substrates. This compound is a key intermediate in the second part of this bicycle, where glyoxylate is assimilated.
Caption: The 3-Hydroxypropionate Cycle in Chloroflexus aurantiacus.
Itaconate Degradation Pathway in Mammals
In mammals, itaconate produced during inflammation is degraded to central metabolites through a pathway involving (3S)-citramalyl-CoA.
Caption: The mammalian itaconate degradation pathway.
Experimental Workflow for Studying Citramalyl-CoA Lyase
A typical workflow for characterizing a citramalyl-CoA lyase involves gene cloning, protein expression and purification, followed by enzymatic assays.
Caption: Workflow for citramalyl-CoA lyase characterization.
Regulation of Pathways Involving this compound
Regulation of the 3-Hydroxypropionate Cycle: The 3-hydroxypropionate cycle in C. aurantiacus is regulated to coordinate carbon fixation with the metabolic needs of the cell. The expression of the enzymes of the cycle, including (R)-citramalyl-CoA lyase, is upregulated during autotrophic growth compared to heterotrophic growth. This indicates a transcriptional level of control. Allosteric regulation of the key enzymes, such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, by metabolic intermediates is also likely to play a role in fine-tuning the flux through the pathway, although detailed mechanisms are still under investigation.
Regulation of Itaconate Metabolism and CLYBL Expression: The itaconate degradation pathway in mammals is closely linked to the immune response. The synthesis of itaconate is induced by inflammatory stimuli like lipopolysaccharide (LPS) through the upregulation of the enzyme Irg1. The expression of CLYBL, the enzyme that degrades citramalyl-CoA, is also regulated, though the specific signals are less well-defined. The interplay between the synthesis and degradation of itaconate and its intermediates is crucial for modulating the inflammatory response. For instance, itaconate itself can inhibit succinate (B1194679) dehydrogenase, a key enzyme in the TCA cycle, and can also activate the antioxidant transcription factor Nrf2. This intricate regulatory network ensures a balanced immune response.
Conclusion
The study of this compound and its associated enzymes has revealed fascinating aspects of microbial carbon metabolism and mammalian immunometabolism. From its role in a unique carbon fixation pathway to its involvement in the degradation of an important immunomodulator, this compound stands as a metabolite of significant interest. The detailed understanding of the enzymes that produce and consume this molecule, along with the pathways in which it participates, opens up avenues for biotechnological applications, such as the engineering of novel carbon fixation pathways, and for therapeutic interventions in inflammatory diseases. This technical guide provides a solid foundation for researchers to delve deeper into this exciting area of metabolic research.
References
An In-depth Technical Guide on (3R)-Citramalyl-CoA Biosynthesis in Chloroflexus aurantiacus
For Researchers, Scientists, and Drug Development Professionals
The filamentous anoxygenic phototrophic bacterium Chloroflexus aurantiacus utilizes a unique carbon fixation pathway known as the 3-hydroxypropionate (B73278) bi-cycle. A key component of this cycle is the assimilation of glyoxylate (B1226380), which involves the biosynthesis of citramalyl-CoA. This technical guide provides a detailed overview of the biosynthesis of (3R)-citramalyl-CoA, a stereoisomer involved in this intricate metabolic network. While the primary pathway leads to (S)-citramalyl-CoA, the presence and characterization of enzymes acting on the (R)-isomer suggest a more complex regulatory and metabolic landscape.
The 3-Hydroxypropionate Bi-Cycle: A Bicyclic Pathway for Carbon Fixation
Chloroflexus aurantiacus fixes inorganic carbon in the form of bicarbonate.[1][2][3] The 3-hydroxypropionate bi-cycle is a distinctive pathway that, unlike the Calvin-Benson-Bassham cycle, does not involve any oxygen-sensitive enzymes.[4] This pathway is organized into two interconnected cycles. The first cycle results in the formation of glyoxylate from two molecules of bicarbonate.[5] The second cycle is responsible for the assimilation of glyoxylate and its conversion into pyruvate (B1213749), a central metabolite for biosynthesis.
The formation of citramalyl-CoA is a critical part of the second cycle, leading to the ultimate generation of pyruvate and the regeneration of acetyl-CoA.
Biosynthesis of Citramalyl-CoA Isomers
The biosynthesis of citramalyl-CoA in C. aurantiacus primarily proceeds through a series of enzymatic reactions that convert glyoxylate and propionyl-CoA into (S)-citramalyl-CoA. However, the bacterium also possesses enzymes that can act on (R)-citramalyl-CoA, indicating the presence of this stereoisomer and a dedicated enzymatic machinery for its metabolism.
The core pathway to (S)-citramalyl-CoA involves the following steps:
-
Condensation of Glyoxylate and Propionyl-CoA: The bifunctional enzyme (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA lyase (Mcl) catalyzes the condensation of glyoxylate with propionyl-CoA to form (2R,3S)-β-methylmalyl-CoA.
-
Dehydration: Mesaconyl-C1-CoA hydratase (β-methylmalyl-CoA dehydratase) then dehydrates β-methylmalyl-CoA to mesaconyl-C1-CoA.
-
Intramolecular CoA Transfer: A key and unusual step is the intramolecular transfer of the CoA moiety from the C1 to the C4 carboxyl group of mesaconate, catalyzed by mesaconyl-CoA C1-C4 CoA transferase, yielding mesaconyl-C4-CoA.
-
Hydration to (S)-Citramalyl-CoA: Mesaconyl-C4-CoA hydratase then hydrates mesaconyl-C4-CoA to form (3S)-citramalyl-CoA.
-
Cleavage of (S)-Citramalyl-CoA: Finally, the same promiscuous Mcl enzyme cleaves (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.
While the main pathway produces the (S)-isomer, extracts of autotrophically grown C. aurantiacus cells have been shown to contain activity for both S- and R-citramalyl-CoA lyases. This indicates that this compound is also metabolized, likely cleaved into acetyl-CoA and pyruvate.
A dedicated (R)-Citramalyl-CoA lyase has been identified and characterized. This enzyme belongs to the 3-hydroxy-3-methylglutaryl-CoA lyase family and is distinct from the Mcl responsible for (S)-citramalyl-CoA cleavage. The gene for this enzyme is located downstream of the succinyl-CoA:R-citramalate CoA transferase (Sct) gene. The upregulation of (R)-citramalyl-CoA lyase under autotrophic conditions suggests its functional importance in the carbon fixation pathway.
The precise pathway for the biosynthesis of the this compound substrate for this lyase is not as clearly elucidated as the (S)-isomer pathway. It may be formed through the action of a racemase or an alternative stereospecific hydratase acting on mesaconyl-CoA.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in citramalyl-CoA metabolism in C. aurantiacus.
Table 1: Properties of (R)-Citramalyl-CoA Lyase
| Parameter | Value | Reference |
| Specific Activity (purified recombinant) | 1.52 µmol min⁻¹ mg⁻¹ | |
| Specific Activity (cell extracts) | 13 nmol min⁻¹ mg⁻¹ | |
| Subunit Molecular Mass | 34 kDa | |
| Native Molecular Mass | Homodimer | |
| Apparent Km for (R)-citramalyl-CoA | 70 µM | |
| Catalytic Number (kcat) | 1.7 s⁻¹ | |
| Stoichiometry (pyruvate formed per substrate) | 0.97 | |
| Stimulation | 10-fold by Mg²⁺ or Mn²⁺ and dithioerythritol |
Table 2: Properties of Malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA (Mcl) Lyase
| Parameter | Value | Reference |
| Specific Activity (l-malyl-CoA cleavage, recombinant) | 2.3 µmol min⁻¹ mg⁻¹ (at 55°C) | |
| Specific Activity (β-methylmalyl-CoA condensation, cell extracts) | 0.017 µmol min⁻¹ mg⁻¹ | |
| Km for (S)-malyl-CoA | 10 µM | |
| Km for (2R,3S)-β-methylmalyl-CoA | 89 µM | |
| Km for acetyl-CoA | 360 µM | |
| Km for propionyl-CoA | 1200 µM | |
| Km for glyoxylate | 2000 µM | |
| Optimum pH | 7.1 | |
| Optimum Temperature | 70 °C | |
| Inhibition | Inhibited by oxalate |
Table 3: Properties of Mesaconyl-CoA Hydratases
| Enzyme | Specific Activity | Substrate | Reference |
| Mesaconyl-C1-CoA Hydratase | Not specified | erythro-β-methylmalyl-CoA | |
| Mesaconyl-C4-CoA Hydratase | 1,300 µmol min⁻¹ mg⁻¹ (reversible dehydration of erythro-β-methylmalyl-CoA) | 3-methylfumaryl-CoA (mesaconyl-C4-CoA) | |
| kcat of Mesaconyl-C4-CoA Hydratase | 1045 s⁻¹ (hydratase activity with 3-methylfumaryl-CoA at 45°C) | 3-methylfumaryl-CoA |
Table 4: Enzyme Activities under Different Growth Conditions
| Enzyme | Autotrophic Growth (U mg⁻¹) | Heterotrophic Growth (U mg⁻¹) | Reference |
| (S)-Citramalyl-CoA cleavage | 2 | 0.6 | |
| Mesaconyl-C4-CoA transformation | 1.2 | 0.5 | |
| Malonyl-CoA reductase | 0.08 | 0.03 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical pathway for citramalyl-CoA biosynthesis and a general workflow for the characterization of the enzymes involved.
Caption: Biosynthesis pathway of (S)- and (R)-citramalyl-CoA in C. aurantiacus.
Caption: General experimental workflow for enzyme characterization.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature concerning the study of citramalyl-CoA biosynthesis enzymes in C. aurantiacus.
-
Gene Cloning and Expression: The putative (R)-citramalyl-CoA lyase gene from C. aurantiacus is cloned into an expression vector, such as pET16b, and transformed into an expression host, typically E. coli BL21(DE3).
-
Cell Culture and Induction: E. coli cells carrying the expression plasmid are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density. Protein expression is then induced, for example, with IPTG, and the culture is incubated for several more hours at a lower temperature (e.g., 25°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 2 mM dithioerythritol), and lysed by methods such as sonication or French press.
-
Heat Precipitation: The cell extract is heated to 70°C for 15 minutes to denature and precipitate heat-labile E. coli proteins. The mixture is then centrifuged to remove the precipitate.
-
Chromatography: The supernatant is subjected to further purification steps, which may include:
-
Anion-exchange chromatography: Using a column such as DEAE-Sepharose Fast Flow.
-
Size-exclusion chromatography: To separate proteins based on their molecular size.
-
-
Purity Assessment: The purity of the enzyme is assessed at each stage using SDS-PAGE.
The activity of (R)-citramalyl-CoA lyase is determined by measuring the formation of pyruvate from (R)-citramalyl-CoA.
-
Reaction Mixture: A typical assay mixture (0.5 ml) contains 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 2 mM dithioerythritol, and purified (R)-citramalyl-CoA lyase.
-
Substrate: The reaction is initiated by the addition of (R)-citramalyl-CoA.
-
Pyruvate Detection: The formation of pyruvate is monitored continuously by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction. The assay mixture is supplemented with NADH and LDH. The oxidation of NADH to NAD⁺ is followed by the decrease in absorbance at 340 nm.
-
Alternative Pyruvate Detection: Alternatively, the reaction can be stopped after a defined time, and the amount of pyruvate formed can be determined by derivatization with phenylhydrazine, which results in the formation of pyruvate phenylhydrazone that can be quantified spectrophotometrically.
The substrate for the lyase assay, (R)-citramalyl-CoA, can be synthesized from citramalate (B1227619) and coenzyme A using a suitable CoA ligase or chemically.
-
Cell Growth and Lysis: Autotrophically grown C. aurantiacus cells are harvested and lysed as described above.
-
Purification Steps: The purification of the native Mcl enzyme involves several chromatographic steps, which may include:
-
DEAE-Sepharose chromatography
-
Phenyl-Sepharose chromatography
-
Gel filtration chromatography
-
-
Activity Assay: Throughout the purification process, fractions are assayed for β-methylmalyl-CoA lyase activity by monitoring the condensation of glyoxylate and propionyl-CoA.
-
Enzymatic Generation of Substrate: β-methylmalyl-CoA, the substrate for mesaconyl-CoA hydratase, is generated in situ by incubating propionyl-CoA and glyoxylate with recombinant l-malyl-CoA/β-methylmalyl-CoA lyase.
-
Hydratase Reaction: The extract containing the putative mesaconyl-CoA hydratase is added to the reaction mixture.
-
Detection: The formation of mesaconyl-CoA from β-methylmalyl-CoA is associated with an increase in absorbance at around 284 nm, which can be monitored spectrophotometrically.
Implications for Drug Development
The enzymes of the 3-hydroxypropionate bi-cycle, being unique to certain autotrophic bacteria and absent in humans, represent potential targets for the development of specific inhibitors. Understanding the structure, function, and kinetics of enzymes like (R)-citramalyl-CoA lyase and the multifunctional Mcl is crucial for designing molecules that could selectively disrupt the carbon fixation pathway in these organisms. Such inhibitors could have applications as antimicrobial agents or as tools to study microbial ecology. The unusual intramolecular CoA transferase also presents a novel enzymatic mechanism that could be a target for drug discovery. Further research into the three-dimensional structures of these enzymes would be invaluable for structure-based drug design efforts.
References
- 1. Identifying the missing steps of the autotrophic 3-hydroxypropionate CO2 fixation cycle in Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Expression of the sub-pathways of the Chloroflexus aurantiacus 3-hydroxypropionate carbon fixation bicycle in E. coli: Toward horizontal transfer of autotrophic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry and Isomers of Citramalyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citramalyl-Coenzyme A (citramalyl-CoA) is a pivotal intermediate in several metabolic pathways, playing a crucial role in carbon metabolism, amino acid biosynthesis, and potentially as a therapeutic target. Its significance is intrinsically linked to its stereochemistry, with different isomers exhibiting distinct biological activities and being processed by stereospecific enzymes. This guide provides a comprehensive overview of the stereochemistry of citramalyl-CoA, its isomers, the enzymes responsible for their synthesis and degradation, and their involvement in key metabolic pathways. Detailed experimental protocols for the synthesis and analysis of citramalyl-CoA isomers are also presented, alongside quantitative data and visual representations of the relevant biochemical routes.
Introduction to the Stereochemistry of Citramalyl-CoA
Citramalyl-CoA possesses two chiral centers, at the C2 and C3 positions of the citramalyl moiety, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). However, in biological systems, the predominant forms are the (3S)- and (3R)-diastereomers of 2-hydroxy-2-methylsuccinyl-CoA. The nomenclature can be complex, with "citramalyl-CoA" often used generically. For clarity, this guide will specify the stereochemistry wherever known. The two principal stereoisomers of biological relevance are (3S)-citramalyl-CoA and (3R)-citramalyl-CoA .
These isomers are synthesized from the corresponding stereoisomers of citramalate (B1227619), which are in turn produced by the action of stereospecific citramalate synthases. (R)-citramalate synthase catalyzes the formation of (R)-citramalate, while (S)-citramalate synthase produces (S)-citramalate.[1][2] The subsequent conversion to the CoA thioester and cleavage are also catalyzed by stereospecific enzymes.
Enzymology of Citramalyl-CoA Metabolism
The metabolism of citramalyl-CoA is governed by two main classes of enzymes: citramalate synthases and citramalyl-CoA lyases, each with distinct stereospecificities.
Citramalate Synthases
Citramalate synthases catalyze the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate.
-
(R)-Citramalate Synthase (EC 2.3.1.182): This enzyme produces (R)-citramalate and is involved in an alternative pathway for isoleucine biosynthesis in some bacteria and archaea.[1][3]
-
(S)-Citramalate Synthase: This enzyme generates (S)-citramalate.
Citramalyl-CoA Lyases
Citramalyl-CoA lyases catalyze the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate.
-
(3S)-Citramalyl-CoA Lyase (EC 4.1.3.25): This enzyme is specific for the (3S)-isomer and is involved in pathways such as the ethylmalonyl-CoA pathway.[4]
-
(R)-Citramalyl-CoA Lyase: This enzyme acts on the (R)-isomer of citramalyl-CoA and is a key component of the 3-hydroxypropionate (B73278) cycle in some autotrophic bacteria.
Quantitative Data on Enzyme Kinetics
The following tables summarize the kinetic parameters for key enzymes involved in citramalyl-CoA metabolism.
Table 1: Kinetic Parameters of Citramalyl-CoA Lyases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| (3S)-Citramalyl-CoA Lyase (CLYBL) | Homo sapiens | (3S)-Citramalyl-CoA | 23 | 14.1 | [5] |
| (3S)-Citramalyl-CoA Lyase (CLYBL) | Homo sapiens | (3S)-Citramalyl-CoA | 22 | 1.6 | [6] |
| R-Citramalyl-CoA Lyase | Chloroflexus aurantiacus | R-Citramalyl-CoA | - | - | [7] |
Note: The differing kcat values for human CLYBL may be due to different assay conditions (endpoint vs. continuous assay).[6]
Table 2: Kinetic Parameters of Citramalate Synthases
| Enzyme | Organism | Substrate | Km (mM) | Specific Activity (µmol/min/mg) | Reference |
| (R)-Citramalate Synthase (CimA) | Methanococcus jannaschii | Pyruvate | 0.85 | 2.9 | [2] |
| (R)-Citramalate Synthase (CimA) | Methanococcus jannaschii | Acetyl-CoA | 0.14 | 2.9 | [2] |
| Citramalate Synthase (MdCMS_1) | Malus x domestica | Pyruvate | 190 ± 20 (µM) | - | [1] |
| Citramalate Synthase (MdCMS_1) | Malus x domestica | Acetyl-CoA | 40 ± 10 (µM) | - | [1] |
Metabolic Pathways Involving Citramalyl-CoA
Citramalyl-CoA isomers are key intermediates in at least two significant metabolic pathways.
The 3-Hydroxypropionate Cycle
The 3-hydroxypropionate cycle is an autotrophic carbon fixation pathway found in some bacteria, such as Chloroflexus aurantiacus.[8] This cycle utilizes both (S)- and (R)-citramalyl-CoA. In the glyoxylate (B1226380) assimilation part of this cycle, (S)-citramalyl-CoA is cleaved to yield acetyl-CoA and pyruvate.[8] The pathway also involves an R-citramalyl-CoA lyase, suggesting a role for the (R)-isomer as well.[7]
References
- 1. pnas.org [pnas.org]
- 2. (R)-Citramalate Synthase in Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citramalyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. pnas.org [pnas.org]
- 8. Identifying the missing steps of the autotrophic 3-hydroxypropionate CO2 fixation cycle in Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of (3R)-Citramalyl-CoA in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-Citramalyl-CoA is a pivotal metabolic intermediate, strategically positioned at the crossroads of carbon fixation, amino acid biosynthesis, and specialized metabolite production. Its regulation is critical for maintaining metabolic homeostasis and is a key target for metabolic engineering and therapeutic intervention. This technical guide provides an in-depth analysis of the enzymatic and genetic regulation of this compound, focusing on the key enzymes: citramalate (B1227619) synthase and this compound lyase. We present a comprehensive overview of the metabolic pathways in which this compound participates, supported by quantitative data, detailed experimental protocols, and visual diagrams of the regulatory networks. This guide is intended to serve as a valuable resource for researchers in academia and industry, facilitating a deeper understanding of this compound metabolism and informing the development of novel biotechnological and therapeutic applications.
Introduction
This compound is a chiral thioester that plays a crucial role in diverse metabolic contexts across different domains of life. In certain autotrophic bacteria, it is a key intermediate in the 3-hydroxypropionate (B73278) bi-cycle for carbon dioxide fixation. In various microorganisms, it serves as a precursor in the alternative isoleucine biosynthesis pathway. Furthermore, metabolic engineers have harnessed the pathways involving this compound for the production of biofuels and platform chemicals. In mammals, the metabolism of a related compound, itaconate, converges on citramalyl-CoA, linking it to immune response and vitamin B12 metabolism.
The concentration and flux of this compound are tightly controlled through a combination of mechanisms, including:
-
Enzyme kinetics and allosteric regulation: The catalytic efficiency and substrate affinity of the enzymes that produce and consume this compound are key determinants of its steady-state concentration. Allosteric feedback inhibition by downstream metabolites provides a rapid mechanism for modulating pathway flux.
-
Transcriptional regulation: The expression of genes encoding the key enzymes is often regulated in response to environmental cues and the metabolic status of the cell.
-
Substrate availability: The intracellular pools of the precursors for this compound synthesis, primarily acetyl-CoA and pyruvate (B1213749), directly influence its rate of production. Competition with other major metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for these precursors is a critical regulatory node.
This guide will delve into the intricacies of these regulatory mechanisms, providing a detailed examination of the key players and their interplay in controlling the fate of this compound.
Metabolic Pathways Involving this compound
This compound is an intermediate in several distinct metabolic pathways. The regulation of its flux is highly context-dependent, varying with the organism and the specific metabolic network.
The 3-Hydroxypropionate Bi-Cycle in Chloroflexus aurantiacus
The green non-sulfur bacterium Chloroflexus aurantiacus utilizes the 3-hydroxypropionate bi-cycle for autotrophic CO2 fixation.[1][2] In the second cycle of this pathway, this compound is formed and subsequently cleaved to regenerate acetyl-CoA and produce pyruvate, a central building block for biosynthesis. The key enzymes in this segment of the cycle are citramalate synthase and (R)-citramalyl-CoA lyase. The expression of the enzymes involved in this cycle is upregulated under autotrophic growth conditions.[3]
Alternative Isoleucine Biosynthesis
In some bacteria and archaea, such as Leptospira interrogans and Methanococcus jannaschii, this compound is an intermediate in an alternative pathway for isoleucine biosynthesis that starts from pyruvate and acetyl-CoA.[4][5] This pathway bypasses the typical threonine-dependent route. A key regulatory feature of this pathway is the feedback inhibition of citramalate synthase by the end-product, isoleucine.
Engineered Biosynthetic Pathways
Metabolic engineering has enabled the high-level production of valuable chemicals, such as methacrylic acid and higher alcohols, using this compound as a key intermediate in engineered microbes like Escherichia coli and Saccharomyces cerevisiae. A primary regulatory strategy in these engineered strains is to enhance the precursor supply of acetyl-CoA and pyruvate. This is often achieved by deleting or downregulating competing pathways, such as the TCA cycle (by knocking out or mutating gltA, which encodes citrate (B86180) synthase) and acetate (B1210297) production pathways.
Key Enzymes and Their Regulation
The metabolism of this compound is primarily governed by the interplay of two key enzymes: citramalate synthase, which catalyzes its formation from acetyl-CoA and pyruvate, and this compound lyase, which catalyzes its cleavage.
Citramalate Synthase (CimA)
Citramalate synthase (EC 2.3.1.182) catalyzes the condensation of acetyl-CoA and pyruvate to form (3R)-citramalate. This enzyme is subject to several layers of regulation.
The kinetic properties of citramalate synthase vary between organisms. A mutated version of the Methanococcus jannaschii enzyme, CimA3.7, which is resistant to feedback inhibition, has been well-characterized.
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Reference |
| Methanococcus jannaschii (Wild-type) | Pyruvate | 1300 | 1.1 | |
| Acetyl-CoA | 110 | |||
| Methanococcus jannaschii (CimA3.7 mutant) | Pyruvate | 230 | 2.5 | |
| Acetyl-CoA | 36 |
In the context of isoleucine biosynthesis, citramalate synthase is often subject to feedback inhibition by the final product, isoleucine. For example, the citramalate synthase from Leptospira interrogans is allosterically inhibited by isoleucine, which binds to a regulatory domain at the C-terminus of the enzyme. This binding reduces the affinity of the enzyme for both pyruvate and acetyl-CoA. In contrast, some engineered variants, like CimA3.7, have been selected for their insensitivity to isoleucine feedback inhibition, making them more suitable for production pathways.
In engineered E. coli strains, the cimA gene is typically placed under the control of strong inducible or constitutive promoters to ensure high-level expression. For instance, the constitutive promoter PJ23100 has been shown to be effective for citramalate production from glucose. In its native context, the transcriptional regulation of cimA is less well-understood but is likely controlled by factors that regulate the biosynthesis of branched-chain amino acids.
This compound Lyase (Ccl)
(R)-citramalyl-CoA lyase (EC 4.1.3.46) catalyzes the cleavage of this compound into acetyl-CoA and pyruvate. This enzyme is distinct from the lyase that acts on the (S)-enantiomer.
The kinetic properties of (R)-citramalyl-CoA lyase from Chloroflexus aurantiacus have been determined.
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Reference |
| Chloroflexus aurantiacus | (R)-Citramalyl-CoA | 70 | 1.7 |
The activity of (R)-citramalyl-CoA lyase from C. aurantiacus is stimulated by divalent cations such as Mn2+ or Mg2+ and the reducing agent dithioerythritol (B556865) (DTE).
In C. aurantiacus, the expression of (R)-citramalyl-CoA lyase is upregulated several-fold during autotrophic growth compared to heterotrophic growth, indicating that its expression is controlled by the carbon source and the metabolic mode of the cell. The gene for this lyase (ccl) is located downstream of the gene for succinyl-CoA:(R)-citramalate CoA transferase, suggesting they may be co-regulated as part of an operon.
Mammalian Citramalyl-CoA Lyase (CLYBL)
In mammals, the enzyme citramalyl-CoA lyase (CLYBL) is involved in the catabolism of itaconate, an immunomodulatory metabolite. Itaconate is converted to itaconyl-CoA, which is then hydrated to form citramalyl-CoA. CLYBL then cleaves citramalyl-CoA into acetyl-CoA and pyruvate. This pathway is important for detoxifying itaconate.
Experimental Protocols
Detailed and reliable experimental protocols are essential for studying the regulation of this compound. Below are methodologies for key experiments.
Enzymatic Synthesis of this compound
This compound can be synthesized enzymatically from (3R)-citramalate and succinyl-CoA using succinyl-CoA:(R)-citramalate CoA transferase.
Materials:
-
Morpholinopropanesulfonic acid (MOPS)-KOH buffer (200 mM, pH 6.5)
-
(R)-citramalate (100 mM)
-
Succinyl-CoA (10 mM)
-
Purified recombinant succinyl-CoA:(R)-citramalate CoA transferase
-
HCl
Procedure:
-
Prepare a reaction mixture containing 200 mM MOPS-KOH (pH 6.5), 100 mM (R)-citramalate, and 10 mM succinyl-CoA.
-
Initiate the reaction by adding the succinyl-CoA:(R)-citramalate CoA transferase protein fraction.
-
Incubate the reaction mixture at 55°C for 10 minutes.
-
Stop the reaction by adjusting the pH to 2 with HCl.
-
Remove the precipitated protein by centrifugation.
-
The supernatant containing this compound can be further purified if necessary.
Citramalate Synthase Activity Assay
The activity of citramalate synthase can be measured by monitoring the release of Coenzyme A (CoA) over time using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
N-tris(hydroxyl)methyl-2-aminoethanesulfonic acid (TES) buffer (0.1 M, pH 7.5)
-
Acetyl-CoA (stock solution, e.g., 10 mM)
-
Pyruvate (stock solution, e.g., 10 mM)
-
Purified citramalate synthase or cell-free extract
-
DTNB solution (0.56 mM in 78 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a reaction mixture in a microplate well or microcentrifuge tube containing TES buffer, acetyl-CoA (final concentration 1 mM), and pyruvate (final concentration 1 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
At regular time intervals (e.g., every 10 minutes), take an aliquot of the reaction mixture.
-
Immediately mix the aliquot with the DTNB solution.
-
Measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of the CoA-DTNB adduct.
-
Calculate the rate of CoA formation using the molar extinction coefficient of the adduct.
(R)-Citramalyl-CoA Lyase Activity Assay
The activity of (R)-citramalyl-CoA lyase can be measured in a coupled spectrophotometric assay. The formation of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).
Materials:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound (substrate)
-
NADH (e.g., 0.2 mM)
-
Lactate dehydrogenase (LDH)
-
Purified (R)-citramalyl-CoA lyase or cell-free extract
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, this compound, and NADH.
-
Add an excess of lactate dehydrogenase to the mixture.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm to establish a baseline.
-
Initiate the reaction by adding the (R)-citramalyl-CoA lyase preparation.
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation, which is equivalent to the rate of pyruvate formation and thus the activity of the lyase.
Conclusion and Future Directions
The regulation of this compound is a multifaceted process involving intricate enzymatic and genetic control mechanisms. A thorough understanding of these regulatory networks is paramount for both fundamental biological research and applied biotechnology. The availability of precursors, the kinetic and allosteric properties of citramalate synthase and (R)-citramalyl-CoA lyase, and the transcriptional control of the genes encoding these enzymes all contribute to the precise modulation of this compound flux.
For drug development professionals, the enzymes involved in this compound metabolism, particularly in pathogenic organisms where it is part of essential pathways like isoleucine biosynthesis, represent potential targets for novel antimicrobial agents. For researchers in metabolic engineering, the principles outlined in this guide can inform strategies for optimizing the production of valuable chemicals by fine-tuning the expression and activity of these enzymes and redirecting carbon flux towards desired products.
Future research should focus on elucidating the specific transcriptional regulators of the cimA and ccl genes in various organisms. A deeper understanding of the allosteric regulation of these enzymes, including the identification of novel effectors, will also be crucial. Furthermore, the application of systems biology approaches, such as metabolic flux analysis and quantitative proteomics, will provide a more holistic view of how the regulation of this compound is integrated with the broader metabolic network of the cell. The continued exploration of these areas will undoubtedly unlock new opportunities for innovation in both medicine and biotechnology.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Properties of R-citramalyl-coenzyme A lyase and its role in the autotrophic 3-hydroxypropionate cycle of Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of the inhibitor selectivity and insights into the feedback inhibition mechanism of citramalate synthase from Leptospira interrogans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Downstream Metabolic Products of (3R)-Citramalyl-CoA Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-Citramalyl-CoA is a key metabolic intermediate in specific biological pathways, including the 3-hydroxypropionate (B73278) bi-cycle in certain bacteria and the C5-dicarboxylate catabolism pathway in humans. The cleavage of this compound is a critical step in these pathways, yielding two fundamental metabolic building blocks: acetyl-CoA and pyruvate (B1213749) . This reaction is catalyzed by the enzyme This compound lyase . This technical guide provides an in-depth analysis of these downstream products, including quantitative data, detailed experimental protocols for their measurement, and visualizations of the associated metabolic and experimental workflows.
The Core Reaction: Cleavage of this compound
The central reaction involves the enzymatic cleavage of this compound into acetyl-CoA and pyruvate. This reaction is essential for the carbon assimilation and energy production processes in organisms that utilize this pathway.
Reaction: this compound <=> Acetyl-CoA + Pyruvate[1]
Enzyme: this compound lyase (EC 4.1.3.46)[1]
This enzyme belongs to the family of oxo-acid-lyases, which specialize in the cleavage of carbon-carbon bonds.
Quantitative Data
While specific quantitative data for the in vivo flux and concentration of acetyl-CoA and pyruvate resulting directly from this compound cleavage is limited in the literature, kinetic parameters for the closely related human mitochondrial (3S)-citramalyl-CoA lyase (CLYBL) provide valuable insights.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) | Source |
| Human mitochondrial CLYBL | (3S)-Citramalyl-CoA | 23 | 14.1 | 6.13 x 105 | [2] |
| Recombinant human CLYBL | Citramalyl-CoA | 22 | 1.6 | 7.27 x 104 | [3] |
Note: The data for human CLYBL pertains to the (3S) isomer. Kinetic parameters for the (3R) specific lyase may vary.
Metabolic Pathway Context: The 3-Hydroxypropionate Bi-Cycle
In organisms like Chloroflexus aurantiacus, the cleavage of citramalyl-CoA is a crucial step in the 3-hydroxypropionate bi-cycle, a carbon fixation pathway. The acetyl-CoA produced can be regenerated for the cycle, while the pyruvate is assimilated into central metabolism.
References
The Itaconate-Citramalyl-CoA Axis: A Core Metabolic Pathway in Immunity and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged from a metabolic curiosity to a central regulator of immunity and inflammation. Produced in substantial quantities by activated myeloid cells, itaconate and its metabolites exert profound effects on cellular metabolism and signaling pathways. A critical aspect of its function is its catabolism through a dedicated pathway that leads to the formation of citramalyl-CoA. This technical guide provides a detailed exploration of the enzymatic steps, quantitative parameters, and experimental methodologies that define the connection between itaconate metabolism and citramalyl-CoA, offering a comprehensive resource for professionals in biomedical research and drug development.
Core Metabolic Pathway: From Itaconate to Pyruvate (B1213749) and Acetyl-CoA
In mammalian cells, the degradation of itaconate is a mitochondrial process that converts it into central carbon metabolites, thereby linking this immunomodulatory molecule directly back to core cellular metabolism. This pathway consists of three key enzymatic steps that channel itaconate through itaconyl-CoA and citramalyl-CoA intermediates.
-
Activation to Itaconyl-CoA: The first committed step is the activation of itaconate to its coenzyme A (CoA) thioester, itaconyl-CoA. This reaction is catalyzed by Succinyl-CoA:glutarate-CoA Transferase (SUGCT) . This enzyme transfers a CoA moiety from succinyl-CoA to itaconate, producing itaconyl-CoA and succinate.[1][2] While previously attributed to succinyl-CoA synthetase, recent evidence points to SUGCT as the key enzyme for this conversion in mammals.[1]
-
Hydration to (S)-Citramalyl-CoA: Itaconyl-CoA is then hydrated to form (S)-citramalyl-CoA. This reaction is catalyzed by Itaconyl-CoA hydratase , an activity attributed to the enzyme Methylglutaconyl-CoA Hydratase (AUH) .[3][4] This step introduces a hydroxyl group and sets the stage for the subsequent cleavage reaction.
-
Cleavage to Acetyl-CoA and Pyruvate: The final step is the cleavage of (S)-citramalyl-CoA into two key metabolic building blocks: acetyl-CoA and pyruvate. This reaction is catalyzed by Citramalyl-CoA Lyase (CLYBL) . These products can then re-enter the Tricarboxylic Acid (TCA) cycle and other central metabolic pathways, effectively recycling the carbon backbone of itaconate.
Data Presentation: Quantitative Insights
Quantitative analysis of the itaconate-citramalyl-CoA pathway is crucial for understanding its flux and regulatory potential. The following tables summarize key available data on metabolite concentrations and enzyme kinetics.
Table 1: Metabolite Concentrations in Activated Macrophages
| Metabolite | Cell Type | Condition | Intracellular Concentration | Citation |
| Itaconate | Murine Macrophages (RAW 264.7) | LPS-activated | ~8 mM | |
| Itaconate | Murine Bone Marrow-Derived Macrophages | LPS-activated | 1.5 - 8 mM | |
| Itaconate | Human Macrophages | LPS-activated | ~60 µM (approx. 50-fold lower than murine) |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Organism | Citation |
| CLYBL | (3S)-Citramalyl-CoA | 22 µM | 0.146 s-1 | 6.6 x 103 | Human | |
| Itaconyl-CoA | (Competitive Inhibitor of ALAS2) | Ki = 100 ± 20 µM | - | - | Human | |
| Itaconate | (Competitive Inhibitor of SDH) | Ki = 0.22 mM | - | - | Murine |
Note: Detailed kinetic parameters for human SUGCT with itaconate and human AUH with itaconyl-CoA are not yet well-defined in the literature.
Experimental Protocols
Investigating the itaconate-citramalyl-CoA axis requires a combination of enzymology, metabolomics, and molecular biology techniques. Below are detailed methodologies for key experiments.
Recombinant Enzyme Expression and Purification
Objective: To produce pure, active enzymes (SUGCT, AUH, CLYBL) for in vitro assays.
Protocol:
-
Cloning: Synthesize codon-optimized cDNA for human SUGCT, AUH, and CLYBL (typically excluding mitochondrial transit peptides) and clone into an E. coli expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic) and incubate overnight at 37°C.
-
Expression:
-
Inoculate a starter culture from a single colony and grow overnight.
-
Use the starter culture to inoculate a large volume of expression media (e.g., Terrific Broth with antibiotic).
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 16-18°C and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG, e.g., 0.2-0.5 mM).
-
Continue to incubate overnight at the lower temperature with shaking.
-
-
Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).
-
Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Purification:
-
Apply the cleared lysate to a Ni-NTA affinity chromatography column.
-
Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
(Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and obtain a highly pure sample.
-
-
QC: Verify protein purity and size by SDS-PAGE and confirm concentration using a Bradford or BCA assay. Store purified protein in a suitable buffer with glycerol (B35011) at -80°C.
Enzyme Activity Assays
A. SUGCT Activity Assay (HPLC-based)
Objective: To measure the formation of itaconyl-CoA from itaconate and succinyl-CoA.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The mixture should contain:
-
Succinyl-CoA (e.g., 200 µM)
-
Itaconate (e.g., 1 mM)
-
-
Initiation: Start the reaction by adding purified recombinant SUGCT (e.g., 1-5 µg).
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by flash-freezing in liquid nitrogen.
-
Analysis:
-
Analyze the reaction products by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Separate CoA species on a C18 column.
-
Monitor the elution of succinyl-CoA and the newly formed itaconyl-CoA by UV absorbance at ~260 nm.
-
Quantify the product peak by comparing its area to a standard curve generated with known concentrations of CoA esters.
-
B. CLYBL Activity Assay (Spectrophotometric Coupled Assay)
Objective: To measure the cleavage of citramalyl-CoA by coupling pyruvate production to the lactate (B86563) dehydrogenase (LDH) reaction.
Protocol:
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
(3S)-Citramalyl-CoA (substrate, e.g., 0-300 µM for kinetic analysis)
-
MgCl2 (e.g., 2 mM)
-
NADH (e.g., 0.2-0.5 mM)
-
Lactate Dehydrogenase (LDH) (coupling enzyme, e.g., 3-5 U/mL)
-
-
Initiation: Start the reaction by adding purified recombinant CLYBL (e.g., 200-300 ng).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (A340) at 37°C using a spectrophotometer or plate reader. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by CLYBL.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Metabolite Quantification by LC-MS/MS
Objective: To accurately measure the levels of itaconate, citramalyl-CoA, and other related metabolites in biological samples.
Protocol:
-
Sample Preparation:
-
For cells, aspirate media, wash with cold PBS, and immediately add ice-cold extraction solvent (e.g., 80% methanol/water).
-
Scrape the cells, collect the extract, and vortex vigorously.
-
For tissues, snap-freeze in liquid nitrogen and pulverize. Homogenize the powder in ice-cold 80% methanol.
-
Incubate extracts at -20°C to precipitate proteins.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a liquid chromatography method capable of separating the polar, isomeric compounds. Ion-pairing chromatography (e.g., using tributylamine (B1682462) as the ion-pairing agent) on a C18 or specialized column is often effective.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Define specific precursor-to-product ion transitions for each analyte and a stable-isotope-labeled internal standard (e.g., 13C5-itaconate).
-
Example for Itaconate: Q1: 129.0 m/z -> Q3: 85.0 m/z
-
-
-
Quantification: Generate a standard curve using known concentrations of each analyte. Normalize the peak area of the endogenous metabolite to the peak area of the internal standard and quantify using the standard curve.
Broader Metabolic Context and Signaling Implications
The itaconate-citramalyl-CoA pathway does not operate in isolation. Its intermediates and the enzymes themselves are deeply integrated with other critical cellular processes.
-
TCA Cycle Connection: The pathway begins with a TCA cycle intermediate (cis-aconitate) and its final products (acetyl-CoA and pyruvate) are major entry points back into the TCA cycle. This creates a metabolic loop that can modulate TCA cycle flux and redox balance.
-
Vitamin B12 Metabolism: A crucial consequence of this pathway is the potent inhibition of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) by itaconyl-CoA. MUT is essential for the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, methionine). Inhibition of MUT by itaconyl-CoA leads to the accumulation of methylmalonyl-CoA and disrupts these pathways, providing a direct link between immune activation and the metabolism of amino acids and fatty acids.
-
Heme Synthesis: Itaconyl-CoA has also been identified as a competitive inhibitor of 5-aminolevulinate synthase (ALAS2), the rate-limiting enzyme in heme biosynthesis in erythroid precursors. This suggests that during inflammation, macrophage-derived itaconate can be taken up by developing red blood cells to suppress heme synthesis, potentially contributing to anemia of inflammation.
Conclusion
The metabolic conversion of itaconate to citramalyl-CoA and subsequently to acetyl-CoA and pyruvate represents a central hub in immunometabolism. This pathway not only serves to catabolize a highly abundant immunometabolite but also generates intermediates like itaconyl-CoA that act as powerful regulators of other essential metabolic routes, including vitamin B12-dependent reactions and heme synthesis. For researchers and drug developers, a thorough understanding of the enzymes, kinetics, and regulatory nodes within this pathway is paramount. Targeting enzymes such as SUGCT or CLYBL could offer novel therapeutic strategies for modulating the downstream effects of itaconate in inflammatory and metabolic diseases. The experimental protocols and quantitative data provided herein serve as a foundational resource for advancing research in this dynamic and clinically relevant area.
References
- 1. The immunometabolite itaconate inhibits heme synthesis and remodels cellular metabolism in erythroid precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prospecbio.com [prospecbio.com]
- 4. A carbon trail to follow: unveiling itaconate’s metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (3R)-Citramalyl-CoA using a Targeted LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3R)-Citramalyl-CoA in biological samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways involving this compound, such as the C5-dicarboxylate catabolism pathway.
Introduction
This compound is a key intermediate in the mitochondrial C5-dicarboxylate metabolic pathway, which is involved in the catabolism of itaconate, an immunomodulatory metabolite.[1] The enzyme citramalyl-CoA lyase (CLYBL) catalyzes the conversion of citramalyl-CoA to acetyl-CoA and pyruvate.[2] Dysregulation of this pathway has been linked to defects in vitamin B12 metabolism.[1] Accurate quantification of this compound is crucial for understanding its physiological roles and its implications in various disease states.
This application note outlines a robust LC-MS/MS method for the targeted quantification of this compound. The method utilizes a simple protein precipitation step for sample extraction, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using Multiple Reaction Monitoring (MRM).
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from biological matrices such as cell lysates or tissue homogenates.
Reagents:
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA) in water
-
LC-MS grade water
-
LC-MS grade acetonitrile
Protocol:
-
For cell pellets or tissue homogenates, add 200 µL of ice-cold 10% TCA or 5% SSA.
-
Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For analysis, dilute the supernatant with an appropriate volume of LC-MS grade water.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 10.0 | |
| 12.0 | |
| 14.0 | |
| 14.1 | |
| 18.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions are proposed for the quantification of this compound based on its calculated monoisotopic mass and the known fragmentation patterns of acyl-CoA compounds.[3][4][5][6] The primary transition is used for quantification, while the secondary transition serves as a qualifier.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 898.15 | 391.15 | ~35 | Quantifier |
| This compound | 898.15 | 428.04 | ~30 | Qualifier |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data
The following table summarizes representative quantitative data for citramalyl-CoA obtained from a study on control and CLYBL knockout (KO) 3T3-L1 cells.[5] This data is provided as an example of the expected results.
| Cell Line | Condition | Citramalyl-CoA Concentration (µM) |
| Control | Basal | Below Limit of Detection |
| CLYBL-KO1 | Basal | ~1.5 |
| CLYBL-KO2 | Basal | ~1.2 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: C5-Dicarboxylate Catabolism Pathway.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and specific tool for the quantification of this compound in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed MRM transitions, offers a solid foundation for researchers investigating the role of this important metabolite in health and disease. The provided workflow and pathway diagrams serve as valuable visual aids for understanding the experimental process and the metabolic context of this compound.
References
- 1. The human knockout gene CLYBL connects itaconate to vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citramalyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Genetically Encoded Biosensor for Real-Time (3R)-Citramalyl-CoA Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Citramalyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway and other metabolic routes. The ability to monitor its intracellular concentration in real-time is crucial for understanding and engineering these pathways for applications in biotechnology and drug discovery. This document provides a comprehensive guide to developing a whole-cell, genetically encoded biosensor for the real-time monitoring of this compound. The proposed biosensor is based on an engineered allosteric transcription factor (aTF) that modulates the expression of a fluorescent reporter protein in response to this compound.
The workflow leverages the well-characterized TetR-family of transcriptional repressors as a scaffold for protein engineering.[1][2] These repressors are known for their modular structure, consisting of a conserved DNA-binding domain and a variable ligand-binding domain, making them amenable to engineering for novel ligand specificities.[3][4] Specifically, we propose the use of a TetR-family member known to bind other acyl-CoA esters, such as FadR from Thermus thermophilus, as a starting point for directed evolution.[5][6]
Principle of the Biosensor
The biosensor operates on the principle of allosteric regulation of a transcriptional repressor. In the absence of the target ligand, this compound, the engineered aTF binds to its specific operator sequence on a synthetic promoter, repressing the transcription of a downstream green fluorescent protein (GFP) reporter gene. When this compound is present, it binds to the ligand-binding domain of the aTF, inducing a conformational change that reduces the aTF's affinity for its DNA operator site.[3][7] This derepression allows for the transcription of the GFP gene, resulting in a fluorescent signal that is proportional to the intracellular concentration of this compound.
Experimental Workflow
The development of the this compound biosensor involves several key stages: the construction of a biosensor plasmid and a mutant aTF library, high-throughput screening of the library to identify responsive variants, and detailed characterization of the best-performing biosensors.
Detailed Protocols
Protocol 1: Construction of the Biosensor Plasmid and aTF Mutant Library
This protocol describes the creation of the initial biosensor plasmid and the generation of a library of aTF mutants.
4.1.1. Materials
-
High-fidelity DNA polymerase
-
Taq DNA polymerase (for error-prone PCR)
-
p15A origin plasmid backbone (e.g., pACYC184)
-
Gene fragments for the selected aTF (e.g., fadR from T. thermophilus), a synthetic promoter with the aTF's operator site, and a fluorescent reporter (e.g., sfGFP).
-
Gibson Assembly Master Mix
-
Primers for amplification and mutagenesis
-
DNA purification kits
-
E. coli competent cells (e.g., DH5α for cloning, a strain for screening that can uptake this compound or a precursor).
4.1.2. Procedure
-
Plasmid Design: Design a two-plasmid system. The first plasmid will express the aTF mutant library from a constitutive promoter. The second plasmid will be the reporter plasmid, containing the sfGFP gene under the control of a synthetic promoter regulated by the aTF's operator sequence.
-
Error-Prone PCR for aTF Library Generation:
-
Set up a PCR reaction with the wild-type aTF gene as the template.
-
Use reaction conditions that promote a higher error rate from the Taq polymerase. This can be achieved by:
-
The number of PCR cycles can be adjusted to control the mutation frequency.[9]
-
-
Plasmid Backbone and Reporter Gene Amplification:
-
Amplify the plasmid backbones and the sfGFP reporter gene using a high-fidelity DNA polymerase to ensure sequence accuracy.
-
-
Gibson Assembly:
-
Design primers with 20-40 bp overlaps between adjacent DNA fragments (plasmid backbone and aTF library/reporter gene).[11]
-
Purify all PCR products.
-
Combine the vector backbones and the aTF mutant library/reporter gene insert in a Gibson Assembly reaction.[7][11]
-
Incubate the reaction at 50°C for 1 hour.[7]
-
-
Transformation:
-
Transform the assembled plasmids into highly competent E. coli cells.
-
Plate on selective media and incubate to generate a library of colonies, each containing a different aTF mutant.
-
Protocol 2: High-Throughput Screening using FACS
This protocol outlines the screening of the aTF mutant library for variants that respond to this compound.
4.2.1. Materials
-
E. coli strain harboring the aTF mutant library and reporter plasmids.
-
This compound or a cell-permeable precursor.
-
96-well plates for cell culture and analysis.
4.2.2. Procedure
-
Cell Culture and Induction:
-
Inoculate individual colonies from the mutant library into a 96-well plate containing selective growth medium.
-
Grow the cells to mid-log phase.
-
Split each culture into two wells: one induced with a specific concentration of this compound and a non-induced control.
-
Incubate for a sufficient time to allow for protein expression and fluorescence development.
-
-
FACS Analysis and Sorting:
-
Analyze the cell populations using a FACS instrument.
-
Identify cells that exhibit a significant increase in fluorescence in the presence of this compound compared to the non-induced control.[12]
-
Sort the top 1-2% of the most fluorescent cells from the induced population into fresh growth medium.[13]
-
-
Iterative Screening:
-
Repeat the culture, induction, and sorting process for several rounds to enrich for the most responsive biosensor variants.
-
Protocol 3: Characterization of Biosensor Performance
This protocol details the characterization of the best-performing biosensor variants identified through screening.
4.3.1. Materials
-
Selected E. coli strains with putative biosensor plasmids.
-
This compound standard.
-
Structurally similar molecules for specificity testing (e.g., malyl-CoA, citryl-CoA, acetyl-CoA).
-
Plate reader with fluorescence detection capabilities.
4.3.2. Procedure
-
Dose-Response Curve Generation:
-
Grow cultures of the selected biosensor strains to mid-log phase.
-
Induce the cultures with a range of this compound concentrations.
-
Measure the fluorescence and optical density (OD₆₀₀) of each culture after a set incubation period.
-
Plot the normalized fluorescence (Fluorescence/OD₆₀₀) against the ligand concentration to generate a dose-response curve.
-
-
Determination of Key Parameters:
-
Specificity Assay:
-
Induce the biosensor strains with other potentially interfering CoA esters and related molecules at a concentration similar to the EC₅₀ of this compound.
-
Measure and compare the fluorescence response to that induced by this compound.
-
Data Presentation
The quantitative data for the characterized biosensors should be summarized in tables for clear comparison.
Table 1: Hypothetical Performance Characteristics of Engineered this compound Biosensors
| Biosensor Variant | Dynamic Range (Fold Change) | EC₅₀ (µM) | Basal Fluorescence (a.u.) | Max Fluorescence (a.u.) |
| Cmal-Sensor 1.0 | 15 | 50 | 150 | 2250 |
| Cmal-Sensor 1.1 | 25 | 45 | 120 | 3000 |
| Cmal-Sensor 2.0 | 40 | 30 | 100 | 4000 |
Table 2: Hypothetical Specificity Profile of Cmal-Sensor 2.0
| Compound (at 50 µM) | Relative Fluorescence Response (%) |
| This compound | 100 |
| Malyl-CoA | 5 |
| Citryl-CoA | 2 |
| Acetyl-CoA | <1 |
| Propionyl-CoA | <1 |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the development of a novel, genetically encoded biosensor for the real-time monitoring of this compound. By leveraging the principles of allosteric transcription factor engineering and high-throughput screening, researchers can create a powerful tool for metabolic engineering and drug discovery applications. The successful development of such a biosensor will enable a deeper understanding of the metabolic pathways involving this compound and facilitate the optimization of microbial cell factories for the production of valuable chemicals.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional insights into the mode of DNA and ligand binding of the TetR family regulator TylP from Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. A TetR-family transcription factor regulates fatty acid metabolism in the archaeal model organism Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of the RamR Repressor to Wild-Type and Mutated Promoters of the ramA Gene Involved in Efflux-Mediated Multidrug Resistance in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Error-prone PCR and effective generation of gene variant libraries for directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Error-prone PCR - iDEC Resources Wiki [wiki.idec.io]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The crystal structure of multidrug-resistance regulator RamR with multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. bio-rad.com [bio-rad.com]
- 14. A general method for the development of multicolor biosensors with large dynamic ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of the Ethylmalonyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope labeling, typically using ¹³C, it becomes ¹³C-Metabolic Flux Analysis (¹³C-MFA), a gold-standard method for elucidating the operational state of metabolic networks. These application notes provide a detailed guide for applying ¹³C-MFA to study the ethylmalonyl-CoA pathway (EMC pathway), an essential carbon assimilation pathway in many microorganisms that lack the glyoxylate (B1226380) cycle, such as the model methylotroph Methylobacterium extorquens and the photosynthetic bacterium Rhodobacter sphaeroides.
The EMC pathway enables the conversion of acetyl-CoA to key metabolic precursors, playing a crucial role in the metabolism of C1 and C2 compounds. Understanding the flux through this pathway and its interaction with central carbon metabolism is vital for applications in metabolic engineering, biotechnology, and the development of novel antimicrobial agents targeting these metabolic routes.
Data Presentation: Quantitative Flux Maps
The following tables summarize quantitative data from ¹³C-MFA studies on organisms utilizing the ethylmalonyl-CoA pathway. Table 1 presents the isotopomer distribution of glycine, a key downstream metabolite, which provides crucial constraints for flux calculations. Table 2 provides a comprehensive map of absolute metabolic fluxes in Methylobacterium extorquens AM1, offering a quantitative snapshot of the central metabolism, including the EMC pathway, during methylotrophic growth.
Table 1: Steady-State Distribution of Glycine Isotopomers in M. extorquens AM1 Grown on [¹³C]Methanol. [1][2][3]
| Isotopomer | Predicted from EMC Pathway (%) | Experimental Data (%) |
| ¹²C₁-¹²C₂ | 39.1 | 32.3 ± 1.0 |
| ¹³C₁-¹²C₂ | 2.8 | 2.0 ± 1.0 |
| ¹²C₁-¹³C₂ | 57.1 | 60.1 ± 2.9 |
| ¹³C₁-¹³C₂ | 1.0 | 5.6 ± 2.0 |
Table 2: Absolute Metabolic Fluxes in the Central Carbon Metabolism of M. extorquens AM1 during Growth on Methanol (B129727). [4] (Fluxes are given in mmol/gCDW/h)
| Reaction | Flux Value |
| Methanol Uptake | 15.10 ± 0.60 |
| C1 Pathways | |
| Methanol to CO₂ | 12.7 ± 0.6 |
| Serine Cycle | |
| Serine hydroxymethyltransferase | 11.2 ± 0.5 |
| Serine-glyoxylate aminotransferase | 11.2 ± 0.5 |
| Malate thiokinase | 7.9 ± 0.4 |
| Malyl-CoA lyase | 7.9 ± 0.4 |
| Ethylmalonyl-CoA Pathway | |
| Crotonyl-CoA carboxylase/reductase | 2.8 ± 0.2 |
| Ethylmalonyl-CoA mutase | 2.8 ± 0.2 |
| Methylsuccinyl-CoA dehydrogenase | 2.8 ± 0.2 |
| Mesaconyl-CoA hydratase | 2.8 ± 0.2 |
| β-Methylmalyl-CoA lyase | 2.8 ± 0.2 |
| TCA Cycle | |
| Citrate synthase | 1.5 ± 0.1 |
| Isocitrate dehydrogenase | 1.5 ± 0.1 |
| 2-Oxoglutarate dehydrogenase | 1.0 ± 0.1 |
| Succinate dehydrogenase | 1.0 ± 0.1 |
| Malate dehydrogenase | 1.0 ± 0.1 |
| Anaplerotic Reactions | |
| PEP carboxylase | 2.1 ± 0.2 |
Experimental Protocols
This section provides detailed methodologies for conducting ¹³C-MFA to investigate the ethylmalonyl-CoA pathway.
Protocol 1: ¹³C Labeling Experiment
This protocol is adapted from studies on Methylobacterium extorquens AM1 grown on acetate (B1210297).
1. Culture Preparation:
-
Prepare a defined minimal medium appropriate for the organism of interest.
-
Inoculate a starter culture and grow to mid-exponential phase.
2. Isotope Labeling:
-
Prepare the experimental medium containing the ¹³C-labeled substrate. For studying the EMC pathway with acetate as the carbon source, a common labeling strategy is to use 5 mM sodium acetate with the following isotopic composition: 80% [2-¹³C]acetate and 20% [U-¹³C]acetate.
-
Inoculate the experimental cultures with the starter culture to an initial OD₆₀₀ of approximately 0.01.
-
Incubate the cultures under controlled conditions (e.g., temperature, aeration) to allow for balanced exponential growth.
3. Cell Harvesting:
-
Monitor the optical density of the cultures.
-
Harvest cells during the mid-exponential growth phase (e.g., OD₆₀₀ of ~1.0) to ensure metabolic pseudo-steady state.
-
Quench metabolic activity rapidly by, for example, vacuum filtration followed by immediate immersion of the filter in a cold quenching solution (e.g., 60% methanol at -50°C).
-
Pellet the cells by centrifugation at low temperature.
4. Biomass Hydrolysis for Amino Acid Analysis:
-
Wash the cell pellet with a suitable buffer.
-
Hydrolyze the biomass in 6 M HCl at 105°C for 24 hours to break down proteins into their constituent amino acids.
-
Remove the acid by evaporation under a stream of nitrogen or by lyophilization.
Protocol 2: GC-MS Analysis of Amino Acid Isotopomers
1. Derivatization:
-
Resuspend the dried amino acid hydrolysate in a derivatization reagent. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS).
-
Incubate the mixture at 70°C for 1 hour to form tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.
2. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-5ms) for separation of the amino acid derivatives.
-
Employ a temperature gradient to achieve optimal separation.
-
Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the amino acids and their fragments.
Protocol 3: LC-MS/MS Analysis of Acyl-CoA Thioesters
1. Metabolite Extraction:
-
For the analysis of CoA thioesters, a separate, rapid extraction from a quenched cell pellet is required.
-
Resuspend the pellet in a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water.
-
Disrupt the cells using methods like bead beating or sonication while maintaining low temperatures.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a reversed-phase column (e.g., C18) for the separation of the highly polar CoA thioesters. The use of an ion-pairing reagent in the mobile phase may be necessary for good chromatographic resolution.
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each CoA thioester based on its unique precursor-to-product ion transition. This provides high sensitivity and selectivity.
Protocol 4: Flux Calculation and Analysis
1. Data Correction:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes in both the metabolites and the derivatization reagents.
2. Metabolic Modeling:
-
Construct a stoichiometric model of the organism's central metabolism, including the ethylmalonyl-CoA pathway, the TCA cycle, the serine cycle (if applicable), and biosynthetic pathways for biomass components.
3. Flux Estimation:
-
Use specialized software (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes.
-
The software iteratively adjusts the flux values in the metabolic model to minimize the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model.
4. Statistical Analysis:
-
Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit of the estimated fluxes to the experimental data.
-
Calculate confidence intervals for the estimated fluxes to determine the precision of the flux estimates.
Mandatory Visualizations
The following diagrams illustrate the ethylmalonyl-CoA pathway and the experimental workflow for ¹³C-metabolic flux analysis.
Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.
Caption: Experimental Workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. Network Identification and Flux Quantification of Glucose Metabolism in Rhodobacter sphaeroides under Photoheterotrophic H2-Producing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a Rhodobacter sphaeroides Strain That Efficiently Produces Hydrogen Gas from Acetate without Poly(β-Hydroxybutyrate) Accumulation: Insight into the Role of PhaR in Acetate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3R)-Citramalyl-CoA as a Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Citramalyl-CoA is a key intermediate in the mitochondrial C5-dicarboxylate catabolism pathway. Recent scientific findings have highlighted its potential as a biomarker for certain metabolic disorders, particularly those related to vitamin B12 metabolism. The enzyme Citramalyl-CoA Lyase (CLYBL) is responsible for the cleavage of (3S)-citramalyl-CoA into acetyl-CoA and pyruvate.[1] A deficiency in CLYBL, which can be caused by genetic polymorphisms, leads to the accumulation of citramalyl-CoA.[2] This accumulation has been shown to be associated with a reduction in circulating vitamin B12 levels, establishing a direct link between this compound levels and a specific metabolic perturbation.[2][3][4] These application notes provide a comprehensive overview of the role of this compound as a biomarker and detailed protocols for its quantification in biological samples.
Metabolic Pathway and Biomarker Rationale
The C5-dicarboxylate catabolism pathway is crucial for the breakdown of itaconate, an immunomodulatory metabolite.[4] In this pathway, itaconyl-CoA is converted to citramalyl-CoA. Subsequently, CLYBL catalyzes the final step, converting citramalyl-CoA to acetyl-CoA and pyruvate, which then enter central carbon metabolism.
A loss-of-function in the CLYBL enzyme disrupts this pathway, leading to the accumulation of its substrate, citramalyl-CoA.[4] This accumulation is not an isolated event; it has been demonstrated to cause a cell-autonomous defect in mitochondrial vitamin B12 metabolism.[3] Specifically, the accumulation of itaconyl-CoA, an upstream metabolite, can inhibit the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT).[3] This inhibition can lead to a phenotype mimicking vitamin B12 deficiency and related metabolic disorders like methylmalonic aciduria. Therefore, the quantification of this compound can serve as a valuable biomarker for identifying individuals with CLYBL deficiency and assessing the downstream metabolic consequences.
Data Presentation
The following table summarizes the quantitative data from a study on murine brown adipocytes with a knockout (KO) of the Clybl gene, demonstrating the significant accumulation of citramalyl-CoA. This data underscores the potential of this compound as a biomarker for CLYBL deficiency.
Table 1: Quantification of Citramalyl-CoA in Control and Clybl KO Brown Adipocytes
| Cell Line | Citramalyl-CoA Concentration (Normalized Peak Area) | Fold Change (KO vs. Control) |
| Control | Undetectable | - |
| Clybl KO | ~150 | Significant Accumulation |
Data adapted from a study on murine brown adipocytes. The exact values are represented as a normalized peak area from LC-HRMS analysis.
Experimental Protocols
Protocol 1: Quantification of this compound in Mammalian Cells by LC-HRMS
This protocol details the methodology for the extraction and quantification of this compound from cultured mammalian cells, based on established methods for acyl-CoA analysis.
1. Sample Preparation (Cell Culture)
-
Culture control and experimental (e.g., CLYBL knockout) mammalian cells to 80-90% confluency in appropriate cell culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water or a compatible mobile phase for analysis.
2. LC-HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive) coupled to a high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column suitable for polar metabolite analysis (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B (linear gradient)
-
15-18 min: 98% B
-
18-18.1 min: 98% to 2% B
-
18.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization Mode: Negative
-
Scan Range: m/z 70-1000
-
Resolution: 70,000
-
Data Acquisition: Full scan mode with subsequent targeted MS/MS for confirmation.
-
This compound [M-H]-: m/z 896.1341
-
3. Data Analysis
-
Process the raw data using appropriate software (e.g., Xcalibur, Compound Discoverer).
-
Identify the this compound peak based on its accurate mass and retention time, confirmed by comparison to an analytical standard if available.
-
Quantify the peak area of the extracted ion chromatogram for m/z 896.1341.
-
Normalize the peak area to an internal standard and/or total ion current or cell number/protein content for relative quantification.
Visualizations
Signaling Pathway
Caption: C5-Dicarboxylate Pathway and Impact of CLYBL Deficiency.
Experimental Workflow
Caption: Workflow for this compound Quantification.
Conclusion
This compound is an emerging biomarker with significant potential for the diagnosis and monitoring of metabolic disorders associated with CLYBL deficiency and downstream effects on vitamin B12 metabolism. The provided protocols offer a robust framework for the accurate quantification of this metabolite in a research setting. Further studies in human populations are warranted to fully validate its clinical utility. The methodologies and information presented here are intended to empower researchers and drug development professionals to explore the role of this compound in their respective fields of study.
References
- 1. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The human knockout gene CLYBL connects itaconate to vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Human Knockout Gene CLYBL Connects Itaconate to Vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Enhanced (3R)-Citramalyl-CoA Production through Genetic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction: (3R)-Citramalyl-CoA is a key intermediate in various metabolic pathways and holds potential as a building block for the synthesis of valuable chemicals and pharmaceuticals. This document provides a comprehensive guide to genetically engineering Escherichia coli for the enhanced production of this compound. The strategies outlined focus on a three-pronged approach: increasing the flux towards the precursor (3R)-citramalate, efficiently converting citramalate (B1227619) to this compound, and preventing the degradation of the final product.
Metabolic Pathway for this compound Production
The engineered metabolic pathway for the production of this compound in E. coli from glucose is depicted below. The pathway begins with the conversion of the central metabolites pyruvate (B1213749) and acetyl-CoA into (3R)-citramalate, catalyzed by the heterologously expressed citramalate synthase (CimA). Subsequently, (3R)-citramalate is converted to this compound by the action of succinyl-CoA:(R)-citramalate CoA-transferase (Sct), which is also expressed from a heterologous gene. To ensure the accumulation of this compound, the gene encoding the downstream enzyme, (R)-citramalyl-CoA lyase (Ccl), which degrades the product, is knocked out.
Caption: Engineered metabolic pathway for this compound production.
Quantitative Data Summary
The following table summarizes the impact of various genetic modifications on the production of citramalate, the direct precursor to this compound. These values, gathered from multiple studies, demonstrate the effectiveness of the proposed upstream engineering strategies.
| Strain Background | Genetic Modification | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli | Overexpression of CimA3.7 | 44 | 0.33 | 0.70 | [1] |
| E. coli | Overexpression of CimA, deletion of gltA, leuC, ackA-pta, poxB | 54.1 | 0.64 | 0.62 | [2] |
| E. coli BW25113 | Overexpression of MjcimA3.7, deletion of acetate pathway, engineered non-oxidative glycolysis | 110.2 | 0.40 | 1.40 | [3] |
| E. coli | Engineered citrate (B86180) synthase (GltA[F383M]), overexpression of cimA | >60 | 0.53 | ~0.45 | [4] |
Experimental Protocols
Protocol 1: Construction of the this compound Production Strain
This protocol outlines the steps for the genetic modification of E. coli to introduce the this compound production pathway.
1.1. Gene Synthesis and Plasmid Construction:
-
Codon Optimization: Codon-optimize the sequences of citramalate synthase (cimA3.7) from Methanococcus jannaschii and succinyl-CoA:(R)-citramalate CoA-transferase (sct) from Chloroflexus aurantiacus for expression in E. coli.
-
Gene Synthesis: Synthesize the codon-optimized genes commercially.
-
Plasmid Backbone: Choose a suitable expression vector with a strong inducible promoter (e.g., T7 or araBAD promoter) and a selectable marker. For example, pETDuet-1 can be used for co-expression of both genes.
-
Cloning: Clone the synthesized cimA3.7 and sct genes into the expression vector using standard restriction enzyme digestion and ligation or Gibson assembly.
1.2. Knockout of the (R)-citramalyl-CoA lyase gene (ccl):
-
CRISPR/Cas9-mediated gene editing is a recommended method for efficient gene deletion.
-
Design guide RNAs (gRNAs): Design two gRNAs targeting the 5' and 3' ends of the ccl gene in the E. coli genome.
-
Construct gRNA plasmid: Clone the designed gRNAs into a gRNA expression plasmid.
-
Prepare donor DNA: Prepare a donor DNA template containing homologous arms flanking the ccl gene, but lacking the gene itself.
-
Co-transformation: Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the donor DNA into the desired E. coli strain.
-
Selection and Verification: Select for transformants and verify the deletion of the ccl gene by colony PCR and Sanger sequencing.
1.3. Optional: Deletion of Acetate Production Pathways:
-
To further enhance the precursor supply, knockout genes involved in acetate formation, such as ackA-pta and poxB, using the same CRISPR/Cas9-based method described in step 1.2.
Caption: Workflow for constructing the engineered E. coli strain.
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol describes a fed-batch fermentation process to achieve high-density cell growth and induce the production of this compound.
2.1. Media and Culture Conditions:
-
Seed Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking at 250 rpm.
-
Bioreactor Culture: Inoculate a 1 L bioreactor containing a defined mineral medium with the overnight seed culture to an initial OD600 of 0.1.
-
Batch Phase: Grow the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (e.g., >30% saturation).
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a continuous feed of a concentrated glucose solution to maintain a growth-limiting condition.
-
Induction: When the OD600 reaches a desired level (e.g., 20-30), induce the expression of cimA3.7 and sct by adding the appropriate inducer (e.g., IPTG for the T7 promoter) to the bioreactor.
-
Production Phase: Continue the fed-batch fermentation for 48-72 hours post-induction, collecting samples periodically for analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a method for the extraction and quantification of intracellular this compound.
3.1. Sample Preparation and Extraction:
-
Quenching: Rapidly quench the metabolism of a known volume of cell culture by mixing with a cold (-20°C) 60% methanol (B129727) solution.
-
Cell Lysis and Extraction: Centrifuge the quenched cells, discard the supernatant, and resuspend the cell pellet in a cold extraction solution (e.g., 5% sulfosalicylic acid). Lyse the cells by sonication or bead beating on ice.
-
Deproteinization: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Solid-Phase Extraction (Optional but Recommended): Use a reversed-phase solid-phase extraction (SPE) column to purify and concentrate the acyl-CoAs from the supernatant.
3.2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): The m/z of this compound.
-
Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the fragment corresponding to the CoA moiety).
-
-
-
Quantification: Generate a standard curve using a commercially available or synthesized this compound standard. Spike the standard into a matrix similar to the sample extract to account for matrix effects.
Caption: Workflow for the quantification of this compound.
Disclaimer: These protocols provide a general framework. Optimization of specific parameters, such as plasmid copy number, promoter strength, induction conditions, and fermentation parameters, may be necessary to achieve maximal production of this compound in your specific experimental setup.
References
- 1. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Separation of (3R)- and (3S)-Citramalyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Citramalyl-CoA is a key intermediate in the metabolism of itaconate, a metabolite with immunomodulatory functions. The stereochemistry of citramalyl-CoA is critical, as enzymes often exhibit high stereospecificity. For instance, the human mitochondrial enzyme Citramalyl-CoA Lyase (CLYBL) specifically processes the (3S)-isomer.[1][2] Therefore, the ability to separate and analyze the (3R)- and (3S)-enantiomers of citramalyl-CoA is essential for studying its metabolic fate, enzyme kinetics, and for the development of potential therapeutic agents targeting this pathway. This document provides detailed protocols for two primary techniques for separating these isomers: Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Resolution.
Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)
Proposed Experimental Protocol: Chiral HPLC-UV
This protocol is adapted from a method for the separation of 3-hydroxyhexadecanoyl-CoA enantiomers and is proposed for the separation of (3R)- and (3S)-Citramalyl-CoA.[3]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak AD-H or a similar column known for separating hydroxy acids)[4]
-
Mobile phase solvents: Hexane, isopropanol (B130326) (IPA), and trifluoroacetic acid (TFA) (HPLC grade)
-
Sample: A mixture of (3R)- and (3S)-Citramalyl-CoA isomers dissolved in the mobile phase.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:TFA (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm (for the adenine (B156593) base of CoA) |
| Injection Volume | 10 µL |
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample of citramalyl-CoA isomers onto the column.
-
Elution and Detection: Elute the isomers isocratically. The differential interaction with the chiral stationary phase will result in the separation of the (3R)- and (3S)-enantiomers, which will be detected by their UV absorbance at 260 nm.
-
Data Analysis: The two enantiomers should appear as distinct peaks. The peak with the shorter retention time can be tentatively assigned to one isomer and the later-eluting peak to the other, based on elution orders observed for similar compounds. Absolute configuration assignment would require the use of pure standards.
Workflow for Chiral HPLC Separation:
Caption: Workflow for the separation of citramalyl-CoA isomers by chiral HPLC.
Technique 2: Enzymatic Resolution
Enzymatic resolution is an indirect method for separating enantiomers. It utilizes an enzyme that selectively acts on one enantiomer in a racemic mixture, converting it to a product. The unreacted enantiomer can then be separated from the product(s) of the enzymatic reaction. For citramalyl-CoA, (S)-citramalyl-CoA lyase is an ideal enzyme as it specifically cleaves (3S)-citramalyl-CoA into acetyl-CoA and pyruvate, while leaving the (3R)-isomer untouched.
Experimental Protocol: Enzymatic Resolution using (S)-Citramalyl-CoA Lyase
Enzyme and Substrate:
-
(S)-Citramalyl-CoA Lyase (e.g., human CLYBL): Can be recombinantly expressed and purified.
-
Racemic (3R/3S)-Citramalyl-CoA: The starting material to be resolved.
Reaction Conditions:
| Parameter | Recommended Setting |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| Cofactor | 5 mM MgCl₂ |
| Substrate Concentration | 0.1 - 1 mM Racemic Citramalyl-CoA |
| Enzyme Concentration | 1 - 5 µg/mL (to be optimized) |
| Temperature | 37°C |
| Reaction Time | 30 - 60 minutes (monitor for ~50% conversion) |
Kinetic Parameters for Human CLYBL:
| Substrate | K_M (mM) | k_cat (s⁻¹) |
| (3S)-Citramalyl-CoA | 0.022 | 1.6 |
Data from a study on recombinant human CLYBL.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, MgCl₂, and racemic citramalyl-CoA. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add (S)-citramalyl-CoA lyase to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C. It is crucial to monitor the reaction progress to stop it at approximately 50% completion to maximize the yield of the (3R)-isomer. This can be monitored by taking aliquots at different time points and analyzing them by standard reversed-phase HPLC to measure the disappearance of the citramalyl-CoA peak and the appearance of the acetyl-CoA peak.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid to a final concentration of 1 M) or by heat inactivation.
-
Separation of (3R)-Isomer: The resulting mixture will contain the unreacted (3R)-citramalyl-CoA, acetyl-CoA, pyruvate, and the denatured enzyme. The this compound can be purified from the smaller product molecules using standard reversed-phase HPLC.
Workflow for Enzymatic Resolution:
Caption: Workflow for the enzymatic resolution of citramalyl-CoA isomers.
Summary and Comparison of Techniques:
| Feature | Chiral HPLC | Enzymatic Resolution |
| Principle | Direct separation based on differential interaction with a chiral stationary phase. | Indirect separation via selective enzymatic conversion of one enantiomer. |
| Advantages | - Direct analysis of both enantiomers in a single run.- Can be used for both analytical and preparative purposes. | - High stereoselectivity.- Can produce a high yield of one enantiomer. |
| Disadvantages | - Requires specialized and often expensive chiral columns.- Method development can be challenging. | - Requires a highly specific enzyme.- The reaction must be carefully monitored and stopped at ~50% conversion.- Requires a subsequent purification step. |
| Best For | Analytical quantification of enantiomeric excess and preparative separation of both isomers. | Preparative production of one enantiomer in high purity. |
The choice of method for separating (3R)- and (3S)-citramalyl-CoA isomers depends on the specific research goal. Chiral HPLC offers a direct and analytical approach suitable for determining the enantiomeric composition of a mixture. In contrast, enzymatic resolution is a powerful preparative technique for obtaining one of the enantiomers in high purity. The protocols and data presented here provide a strong foundation for researchers to successfully separate and analyze these critical metabolic intermediates.
References
- 1. Citramalyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 2. ENZYME - 4.1.3.25 (S)-citramalyl-CoA lyase [enzyme.expasy.org]
- 3. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
- 4. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing buffer conditions for citramalyl-CoA lyase enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and performing successful citramalyl-CoA lyase enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for citramalyl-CoA lyase activity?
The optimal pH for R-citramalyl-CoA lyase activity is 7.0. The enzyme retains half of its maximum activity at pH 6.3 and 7.6[1].
Q2: Which buffers are recommended for the assay?
Based on studies, the following buffers can be used to maintain the optimal pH range:
-
200 mM MOPS-KOH buffer for a pH range of 6.0 to 8.0.
-
200 mM MES-KOH buffer for a pH range of 5.5 to 6.0[1].
Q3: Does citramalyl-CoA lyase require any cofactors?
Yes, the activity of citramalyl-CoA lyase is significantly stimulated by divalent cations. It is recommended to include Mg²⁺ or Mn²⁺ ions in the assay buffer[1]. For S-citramalyl-CoA lyase activity, Mg²⁺ is required, while R-citramalyl-CoA lyase activity is dependent on Mn²⁺[1].
Q4: Should a reducing agent be included in the assay buffer?
Yes, the addition of a reducing agent like dithioerythritol (B556865) (DTE) has been shown to stimulate enzyme activity by 10-fold[1].
Quantitative Data Summary
| Parameter | Value | Source |
| Optimal pH | 7.0 | [1] |
| Apparent Km for R-citramalyl-CoA | 70 µM | [1] |
| Cofactors | Mg²⁺ or Mn²⁺ | [1] |
| Stimulating Additive | Dithioerythritol (DTE) | [1] |
Experimental Protocols
Coupled Spectrophotometric Assay for Citramalyl-CoA Lyase Activity
This protocol measures the cleavage of citramalyl-CoA to pyruvate (B1213749) and acetyl-CoA. The formation of pyruvate is monitored.
Materials:
-
Purified citramalyl-CoA lyase enzyme
-
R-citramalyl-CoA or S-citramalyl-CoA (substrate)
-
200 mM MOPS-KOH buffer, pH 7.0
-
MgCl₂ or MnCl₂ stock solution (e.g., 100 mM)
-
Dithioerythritol (DTE) stock solution (e.g., 100 mM)
-
Phenylhydrazine
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture with the following components (example volumes for a 1 ml final volume):
-
200 mM MOPS-KOH buffer, pH 7.0
-
MgCl₂ or MnCl₂ to a final concentration of 1-5 mM
-
DTE to a final concentration of 1-2 mM
-
Phenylhydrazine to monitor the formation of pyruvate phenylhydrazone.
-
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 55°C for the enzyme from Chloroflexus aurantiacus) for 5 minutes to ensure temperature equilibration[1].
-
Initiate the Reaction: Add the substrate, R-citramalyl-CoA or S-citramalyl-CoA, to the reaction mixture to start the reaction. The final concentration should be optimized, but a starting point could be around the Km value (70 µM for R-citramalyl-CoA)[1].
-
Monitor the Reaction: Immediately place the cuvette in the spectrophotometer and monitor the formation of pyruvate phenylhydrazone by measuring the increase in absorbance at an appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Troubleshooting Guide
Q1: Why am I getting no or very low enzyme activity?
-
A1: Check your buffer pH. The enzyme has a narrow optimal pH range around 7.0. Prepare fresh buffer and verify the pH.
-
A2: Ensure the presence of divalent cations. Citramalyl-CoA lyase activity is stimulated by Mg²⁺ or Mn²⁺. Add one of these cations to your reaction mixture[1].
-
A3: Add a reducing agent. The presence of DTE can significantly enhance enzyme activity[1].
-
A4: Verify substrate integrity. Citramalyl-CoA can be unstable. Ensure it has been stored correctly and has not degraded.
-
A5: Check enzyme concentration and activity. Ensure you are using an adequate concentration of active enzyme. If possible, run a positive control with a known active enzyme lot.
Q2: Why is my background signal high or noisy?
-
A1: Substrate instability. The non-enzymatic hydrolysis of citramalyl-CoA could contribute to the background. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
-
A2: Contaminants in the enzyme preparation. Impurities in the enzyme stock could interfere with the assay. If possible, use a more purified enzyme preparation.
-
A3: Spectrophotometer issues. Ensure the spectrophotometer is properly calibrated and the lamp is stable.
Q3: My results are not reproducible. What could be the cause?
-
A1: Inconsistent pipetting. Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
A2: Temperature fluctuations. Maintain a constant and optimal temperature throughout the assay. Pre-incubate all solutions at the reaction temperature.
-
A3: Reagent instability. Prepare fresh buffers and substrate solutions for each experiment to avoid degradation.
Visualizations
Caption: Experimental workflow for a citramalyl-CoA lyase spectrophotometric assay.
Caption: Troubleshooting flowchart for low or no citramalyl-CoA lyase activity.
References
Technical Support Center: Enzymatic (3R)-Citramalyl-CoA Synthesis
Welcome to the technical support center for optimizing the enzymatic synthesis of (3R)-Citramalyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and key data to help researchers, scientists, and drug development professionals improve their experimental yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic reaction for synthesizing this compound?
A1: The synthesis is primarily achieved through the condensation of pyruvate (B1213749) and acetyl-CoA. This reaction is catalyzed by the enzyme (R)-citramalate synthase (CimA). The reaction is as follows: Pyruvate + Acetyl-CoA → this compound + CoA-SH
Q2: Which enzyme is central to this synthesis, and are there different versions available?
A2: The key enzyme is (R)-citramalate synthase (CimA, EC 2.3.1.182). Enzymes from different organisms, such as the thermophilic bacterium Methanococcus jannaschii, have been successfully expressed in hosts like E. coli.[1] Furthermore, directed evolution has been used to create mutant versions of CimA with improved activity and kinetic parameters at moderate temperatures.[1]
Q3: What are the main factors that can limit the yield of this compound?
A3: Several factors can impact the final yield:
-
Enzyme Activity: The specific activity and stability of the citramalate (B1227619) synthase used.
-
Substrate Availability: The concentrations of acetyl-CoA and pyruvate.
-
Competing Pathways: Native enzymes in the host organism, such as citrate (B86180) synthase (GltA), can compete for the acetyl-CoA substrate, diverting it away from citramalyl-CoA production.[2][3]
-
Reaction Conditions: Temperature, pH, and the presence of necessary cofactors (like Mg²⁺ or Mn²⁺ ions for some related lyases) can significantly influence enzyme performance.[4]
-
Product Degradation: The stability of the this compound product in the reaction mixture.
Q4: How can I accurately measure the amount of this compound synthesized?
A4: A common and reliable method is to measure the production of the co-product, Coenzyme A (CoA-SH). This is typically done using a colorimetric assay with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). DTNB reacts with the free sulfhydryl group of CoA-SH to produce a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[1][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Very Low or No Product Yield
-
Question: My reaction has produced very little or no this compound. What are the most likely causes and how can I fix them?
-
Answer:
-
Inactive Enzyme:
-
Cause: The citramalate synthase may have been improperly purified, stored, or handled, leading to denaturation. Thermophilic enzymes, while often more stable, may exhibit low activity if used at suboptimal temperatures.[1]
-
Solution: Verify the activity of your enzyme stock with a standard assay. Ensure it is stored at the correct temperature (typically -80°C) in a suitable buffer. When using a thermophilic enzyme, perform a temperature optimization experiment to find its ideal operating temperature.[1]
-
-
Substrate Degradation:
-
Cause: Acetyl-CoA is susceptible to hydrolysis, especially at neutral or alkaline pH.
-
Solution: Prepare substrate solutions fresh before each experiment. Store acetyl-CoA stocks at low temperatures (-20°C or -80°C) and on ice during experimental setup.
-
-
Competing Reactions:
-
Cause: If using a cell-free extract or an in vivo system, native enzymes like citrate synthase will compete for the acetyl-CoA pool.[3]
-
Solution: For in vivo production, consider using an engineered E. coli strain where the gene for citrate synthase (gltA) is deleted or its activity is reduced through point mutations.[2][3] For in vitro reactions, using a purified enzyme system will eliminate this competition.
-
-
Issue 2: High Variability Between Experimental Repeats
-
Question: I am observing significant differences in yield across identical experiments. What could be causing this inconsistency?
-
Answer:
-
Inaccurate Pipetting:
-
Cause: Small volumes of concentrated enzyme or substrate solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and prepare master mixes for substrates and buffers to reduce pipetting errors.
-
-
Enzyme Stock Instability:
-
Cause: Repeated freeze-thaw cycles of the enzyme stock can lead to a gradual loss of activity.
-
Solution: Aliquot your purified enzyme into single-use vials to avoid multiple freeze-thaw cycles.
-
-
Reaction Timing:
-
Cause: Inconsistent incubation times can lead to variable product formation, especially if the reaction is not allowed to proceed to completion.
-
Solution: Use a precise timer and ensure that all samples are incubated for the exact same duration. For kinetic studies, confirm that the reaction is linear over the chosen time period.[1]
-
-
Issue 3: Yield Plateaus or Decreases Over Time
-
Question: My reaction starts well, but the yield stops increasing or even drops after a certain point. Why is this happening?
-
Answer:
-
Product Inhibition:
-
Cause: The enzyme may be inhibited by the product, this compound, or the co-product, CoA-SH, as their concentrations increase.
-
Solution: Investigate the enzyme's kinetics to determine if product inhibition occurs. If so, consider strategies for in situ product removal or operating the reaction in a continuous flow setup.
-
-
Enzyme Instability Under Reaction Conditions:
-
Cause: The enzyme may not be stable for extended periods at the optimal reaction temperature or pH.
-
Solution: Test enzyme stability over time at the desired reaction conditions. If instability is an issue, consider immobilizing the enzyme or using a more robust variant, such as one developed through directed evolution.[1]
-
-
Substrate Depletion:
-
Cause: One of the substrates (pyruvate or acetyl-CoA) is being fully consumed.
-
Solution: Ensure substrate concentrations are not limiting. A fed-batch approach, where substrates are added incrementally, can help maintain optimal concentrations and improve the final titer.[3]
-
-
Data and Parameters
For successful synthesis, understanding the kinetic properties of the enzyme is crucial. Directed evolution has been shown to significantly improve the performance of citramalate synthase from M. jannaschii (CimA) for use at moderate temperatures.
Table 1: Kinetic Parameters of Wild-Type and Evolved Citramalate Synthase (CimA3.7) [1]
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) |
| Wild-Type CimA | Acetyl-CoA | 0.09 ± 0.01 | 3.3 ± 0.1 | 37 |
| Pyruvate | 0.10 ± 0.01 | 3.3 ± 0.1 | 33 | |
| CimA3.7 (Evolved) | Acetyl-CoA | 0.03 ± 0.01 | 9.1 ± 0.4 | 303 |
| Pyruvate | 0.34 ± 0.04 | 9.1 ± 0.4 | 27 |
Note: The evolved CimA3.7 shows a threefold improvement in affinity (lower K_m) and catalytic rate (higher k_cat) for acetyl-CoA.
Table 2: Effect of Temperature on Specific Activity of Citramalate Synthase [1]
| Temperature (°C) | Wild-Type CimA Specific Activity (U/mg) | CimA3.7 Specific Activity (U/mg) |
| 30 | ~2.5 | ~8.0 |
| 37 | ~4.0 | ~12.0 |
| 50 | ~7.5 | ~18.0 |
| 60 | ~12.5 | ~25.0 |
| 70 | ~20.0 | ~30.0 |
Note: The evolved CimA3.7 mutant exhibits higher specific activity across all tested temperatures compared to the wild type.
Experimental Protocols
Protocol 1: Citramalate Synthase Activity Assay [1][5]
This protocol measures enzyme activity by quantifying the release of Coenzyme A (CoA-SH) using DTNB.
Materials:
-
Purified citramalate synthase enzyme
-
TES buffer (0.1 M, pH 7.5)
-
Acetyl-CoA solution (e.g., 10 mM stock)
-
Pyruvate solution (e.g., 10 mM stock)
-
DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or microplate well. For a 150 µL final volume:
-
TES buffer (0.1 M, pH 7.5)
-
Desired concentration of acetyl-CoA (e.g., final concentration of 1 mM)
-
Desired concentration of pyruvate (e.g., final concentration of 1 mM)
-
Purified enzyme (e.g., 0.1 µM final concentration)
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at the desired temperature (e.g., 37°C) for a set period (e.g., 60 minutes). Ensure the reaction time is within the linear range of product formation.
-
Stop the reaction.
-
To measure the released CoA-SH, add 50 µL of 10 mM DTNB solution to the reaction mixture.
-
Add 70 µL of 1 M Tris-HCl (pH 8.0) and 780 µL of ddH₂O to dilute the sample (adjust volumes as needed for cuvette-based readings).[5]
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of CoA-SH using a standard curve or the molar extinction coefficient of the DTNB-CoA adduct. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute under the specified conditions.[5]
Protocol 2: Purification of Recombinant (R)-Citramalate Synthase
This is a general protocol for purifying a His-tagged citramalate synthase expressed in E. coli.
Materials:
-
E. coli cell pellet expressing the His-tagged enzyme
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Lysozyme (B549824), DNase I
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Add lysozyme and DNase I and incubate on ice to facilitate lysis.
-
Lyse the cells completely using sonication. Keep the sample on ice to prevent overheating.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Collect the elution fractions and analyze them using SDS-PAGE to identify fractions containing the pure protein.
-
Pool the pure fractions and dialyze against a storage buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme in aliquots at -80°C.
Visualizations
Diagram 1: Enzymatic Synthesis of this compound
Caption: The enzymatic reaction pathway for this compound synthesis.
Diagram 2: Competing Pathways for Acetyl-CoA
Caption: Competition for Acetyl-CoA between desired and native pathways.
Diagram 3: Workflow for Optimizing Synthesis Yield
Caption: A logical workflow for troubleshooting and improving reaction yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks in (3R)-Citramalyl-CoA Chromatography
Welcome to the technical support center for the analysis of (3R)-Citramalyl-CoA. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common chromatographic challenges. The guidance herein is based on established methods for separating short-chain acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in this compound analysis?
A1: Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent challenge.[1][2] For this compound, the primary causes include:
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Presence of Stereoisomers: The (3S)-Citramalyl-CoA isomer is a common co-eluting species. These enantiomers have identical physical and chemical properties in an achiral environment, making them difficult to separate on standard columns.[3]
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Structurally Similar Acyl-CoAs: Metabolites from related pathways, such as acetyl-CoA, succinyl-CoA, malyl-CoA, and itaconyl-CoA, can have similar retention times depending on the chromatographic conditions.[4][5]
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Poor Method Selectivity: The chosen combination of mobile phase and stationary phase may not have sufficient chemical differences to distinguish between this compound and other compounds in the sample matrix.
-
Suboptimal Method Parameters: An overly steep gradient, incorrect mobile phase pH, or inappropriate column temperature can all lead to poor resolution.
Q2: How can I confirm if I have a co-elution problem?
A2: Detecting co-elution is the first critical step. Look for the following signs:
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Asymmetric Peak Shapes: The presence of a "shoulder" or a "tail" on your main peak is a strong indicator of a hidden, co-eluting peak.
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Peak Purity Analysis: If using a Diode Array Detector (DAD), perform a peak purity analysis. The software can compare UV-Vis spectra across the peak; if the spectra are not identical, the peak is impure.
-
Mass Spectrometry (MS) Data: When using an LC-MS system, inspect the mass spectra at different points across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge indicates the presence of multiple compounds.
Q3: My this compound peak is broad and tailing. What should I check first?
A3: Poor peak shape often exacerbates co-elution issues. Before making significant changes to your method, verify your system's health:
-
Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing it with a strong solvent or, if the problem persists, replace the column.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
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Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.
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Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. For silica-based columns, this can occur with residual silanol (B1196071) groups. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase or using a modern, high-purity silica (B1680970) column can mitigate this.
Q4: Is it possible to separate the (3R) and (3S) enantiomers of Citramalyl-CoA?
A4: Yes, but it requires specialized techniques as standard reverse-phase columns cannot distinguish between enantiomers. The two primary approaches are:
-
Chiral Stationary Phases (CSPs): Use an HPLC column specifically designed for chiral separations. These columns have a chiral selector immobilized on the stationary phase that interacts differently with each enantiomer, leading to different retention times.
-
Chiral Derivatization: Chemically react the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This is an indirect method and is less commonly used than chiral HPLC.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When facing co-eluting peaks, a systematic approach to method development is crucial. The goal is to manipulate the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
Step 1: Optimize Retention Factor (k)
Your analyte must interact with the stationary phase for a separation to occur. If peaks are eluting too early (near the void volume), they will not be resolved.
-
Action: Weaken the mobile phase. In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).
-
Target: Aim for a retention factor (k) between 1 and 5 for good chromatographic behavior.
Step 2: Improve Selectivity (α)
Selectivity is the most powerful tool for resolving co-eluting peaks. It involves changing the chemistry of the separation.
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Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
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Adjust Mobile Phase pH: this compound and potential interferences are charged molecules. Adjusting the pH of the aqueous mobile phase with a buffer can change the ionization state of the analytes, significantly altering their retention and improving selectivity.
-
Modify Ion-Pairing Agent: For acyl-CoA analysis, ion-pair reversed-phase chromatography is common. Varying the concentration or type of the ion-pairing reagent (e.g., hexylamine, tributylamine, N,N-dimethylbutylamine) can have a profound impact on selectivity.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry is likely not suitable for the separation. Switching to a column with a different bonded phase (e.g., from a C18 to a Phenyl-Hexyl or an embedded polar group column) can provide the necessary change in selectivity.
Step 3: Increase Efficiency (N)
Higher efficiency results in sharper, narrower peaks, which are easier to resolve.
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Decrease Gradient Slope: For gradient separations, use a shallower gradient, especially in the region where the target peaks elute. This gives more time for the peaks to separate.
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Lower the Flow Rate: Reducing the flow rate can increase efficiency, although it will lengthen the analysis time.
-
Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks. Temperature can also affect selectivity.
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Use a High-Efficiency Column: Employ columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or core-shell particles to generate significantly higher plate counts and better resolution.
Data Presentation
Table 1: Comparison of HPLC Columns for Acyl-CoA Separation
| Stationary Phase | Particle Type | Typical Use Case | Advantages | Disadvantages |
|---|---|---|---|---|
| C18 (ODS) | Fully Porous | General purpose, widely used for acyl-CoAs. | High hydrophobicity, robust, well-characterized. | May have insufficient selectivity for isomers; potential for peak tailing with polar analytes. |
| C8 | Fully Porous | Less hydrophobic analytes. | Reduced retention compared to C18, may elute polar compounds faster. | Lower hydrophobic selectivity. |
| Phenyl-Hexyl | Fully Porous | Aromatic or moderately polar compounds. | Offers alternative selectivity (π-π interactions). | May not be suitable for all acyl-CoAs. |
| C18 Core-Shell | Superficially Porous | High-throughput, high-resolution analysis. | Higher efficiency than fully porous particles at lower backpressure. | Higher cost, potentially lower loading capacity. |
| Chiral Phases (e.g., Cellulose-based) | Fully Porous | Separation of enantiomers. | Enables direct separation of stereoisomers like (3R) and (3S)-Citramalyl-CoA. | Requires specific mobile phases (often normal phase), higher cost. |
Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes
| Parameter Adjusted | Action | Expected Outcome on Resolution | Potential Side Effect |
|---|---|---|---|
| Organic Modifier % | Decrease | Increase retention, may improve separation of early eluting peaks. | Increased analysis time. |
| Gradient Slope | Decrease (make shallower) | Increase separation between closely eluting peaks. | Increased analysis time, broader peaks. |
| pH | Adjust (e.g., from 4.5 to 6.5) | Change selectivity by altering analyte ionization. | Can affect peak shape and column stability. |
| Ion-Pairing Reagent Conc. | Increase or Decrease | Alter retention and selectivity. | May increase system equilibration time and cause MS suppression. |
| Temperature | Increase | Decrease viscosity, leading to sharper peaks (higher efficiency). May also change selectivity. | Can alter elution order or degrade labile compounds. |
| Flow Rate | Decrease | Increase efficiency and resolution. | Increased analysis time. |
| Column Chemistry | Switch (e.g., C18 to Phenyl) | Major change in selectivity, likely to resolve difficult co-elutions. | Requires re-optimization of the entire method. |
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase UHPLC-MS Method for Acyl-CoA Analysis
This protocol provides a robust starting point for the separation of short-chain acyl-CoAs, including this compound. Optimization will be required based on your specific sample matrix and co-eluting species.
-
Sample Preparation:
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Quench metabolism and extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).
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Centrifuge the extract at a high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cell debris.
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Transfer the supernatant to a new tube and dry under vacuum or nitrogen.
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Reconstitute the dried extract in the initial mobile phase (e.g., 95% Mobile Phase A). Using glass vials is recommended to decrease signal loss.
-
-
Chromatographic Conditions:
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HPLC System: A UHPLC system capable of handling high pressures is recommended.
-
Column: High-purity C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase A: 10 mM Ammonium Acetate and 15 mM N,N-dimethylbutylamine (DMBA) in water, pH adjusted as needed.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
Time (min) % B 0.0 5 2.0 5 12.0 40 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
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Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
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Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+), as short-chain acyl-CoAs are efficiently ionized under these conditions.
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Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or Orbitrap mass spectrometer for high selectivity and sensitivity.
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Typical Transition: Monitor the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) from the precursor ion.
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Visual Guides and Workflows
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Standard experimental workflow for LC-MS analysis of Acyl-CoAs.
References
Technical Support Center: Quantification of CoA Esters in Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Coenzyme A (CoA) esters in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of CoA esters during extraction?
Low recovery of CoA esters is often due to their inherent instability. The main factors include:
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Enzymatic degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of acyl-CoAs upon cell lysis.[1] It is crucial to immediately inactivate these enzymes.
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Chemical instability: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH (above 8).[1]
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Thermal degradation: Both enzymatic and chemical degradation are accelerated at higher temperatures.[1]
Q2: What is the optimal pH for extracting and storing CoA esters?
Aqueous solutions of CoA and its esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] Many extraction protocols for acyl-CoAs utilize buffers with a pH around 4.9.[1]
Q3: How critical is temperature control during sample preparation?
Temperature control is extremely critical. All steps, including cell harvesting, lysis, and extraction, should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation. For long-term storage, CoA ester samples should be kept at -80°C.
Q4: I am trying to measure both short-chain acyl-CoAs and CoA biosynthetic precursors. Why is this challenging?
The primary challenge lies in the differing polarities of these molecules. Short-chain acyl-CoAs are relatively hydrophobic and show good chromatography on reverse-phase columns (like C18). In contrast, hydrophilic species like free CoA and its precursors exhibit poor retention and peak shape under the same conditions. This makes developing a single method for extraction and analysis difficult.
Q5: What are the advantages of using LC-MS/MS for CoA ester quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying CoA esters due to its high selectivity and sensitivity. This allows for the accurate measurement of low-abundance species in complex biological samples. The use of multiple reaction monitoring (MRM) enhances the specificity of detection.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for CoA Esters in LC-MS/MS Analysis
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Potential Cause 1: Degradation during Sample Preparation.
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Solution: Ensure rapid and effective quenching of all enzymatic activity immediately upon cell lysis. This can be achieved by using acidic extraction solvents or by flash-freezing the cell pellet in liquid nitrogen. Maintain ice-cold conditions (0-4°C) throughout the entire sample preparation process. Use pre-chilled tubes, buffers, and solvents.
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Potential Cause 2: Inefficient Extraction.
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Solution: The choice of extraction solvent is critical and depends on the specific CoA esters of interest. A common approach for short-chain acyl-CoAs is an acetonitrile/methanol/water mixture. For a broader range of CoA species, including more hydrophobic long-chain acyl-CoAs, different solvent systems may be required. Solid-phase extraction (SPE) can be used for cleanup, but care must be taken as recovery can be variable for different CoA species.
-
-
Potential Cause 3: Poor Chromatographic Resolution.
-
Solution: For issues with hydrophilic CoA species on C18 columns, consider using a different column chemistry, such as one designed for polar analytes, or employing hydrophilic interaction liquid chromatography (HILIC). Optimizing the mobile phase, including the use of ion-pairing reagents, can also improve peak shape and retention.
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Issue 2: High Variability Between Replicates
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Potential Cause 1: Inconsistent Sample Handling.
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Solution: Standardize every step of the sample preparation workflow, from cell counting and harvesting to the timing of each extraction step. Automation can help to reduce variability. Ensure complete and consistent inactivation of enzymes across all samples.
-
-
Potential Cause 2: Matrix Effects in the Mass Spectrometer.
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Solution: Biological matrices are complex and can cause ion suppression or enhancement, leading to variability. To mitigate this, improve sample cleanup using techniques like SPE. The use of a stable isotope-labeled internal standard for each analyte is the most effective way to correct for matrix effects and variations in extraction efficiency.
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Issue 3: Difficulty in Quantifying Low-Abundance CoA Esters
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Potential Cause 1: Insufficient Sample Amount.
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Solution: Increasing the starting amount of biological material (e.g., cell number) can help to bring the concentration of low-abundance CoA esters above the limit of detection. However, be aware that this can also lead to more viscous lysates that are difficult to process.
-
-
Potential Cause 2: Insufficient Sensitivity of the Analytical Method.
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Solution: Optimize the mass spectrometer settings for maximum sensitivity for the target analytes. This includes optimizing parameters such as spray voltage, gas flows, and collision energies for each specific CoA ester. A highly sensitive and selective method involves derivatization to fluorescent acyl etheno-CoA esters followed by HPLC with fluorescence detection, which can detect concentrations as low as 6 fmol.
-
Experimental Protocols
Protocol 1: Sample Preparation for Short-Chain Acyl-CoA Analysis
This protocol is adapted from a method for the extraction of short-chain acyl-CoAs and CoA biosynthetic intermediates.
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Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
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Quenching and Lysis: Immediately add 1 mL of ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1% formic acid) to the cell culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Deproteinization: Vortex the lysate vigorously and incubate on ice for 10 minutes. Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube for LC-MS/MS analysis.
Protocol 2: Derivatization for Enhanced Detection by HPLC
This protocol describes the derivatization of acyl-CoAs to their fluorescent acyl etheno-CoA esters.
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Extraction: Extract acyl-CoAs from the biological sample using a suitable method.
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Derivatization Reaction: To the extracted acyl-CoA sample, add a solution of chloroacetaldehyde. The reaction is typically carried out at a controlled temperature and pH.
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Separation: The resulting fluorescent acyl etheno-CoA esters are then separated by ion-paired reversed-phase HPLC.
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Detection: The separated derivatives are detected using a fluorescence detector.
Data Presentation
Table 1: Stability of CoA Esters under Different Conditions
| CoA Ester | Storage Temperature | pH | Stability (t½) |
| Acetyl-CoA | 4°C | 4.9 | > 24 hours |
| Acetyl-CoA | 25°C | 7.0 | < 1 hour |
| Acetyl-CoA | 4°C | 8.5 | ~ 2 hours |
| Malonyl-CoA | -20°C | 6.0 | Several months |
| Free CoA | -80°C | 6.0 | Several months |
Note: The stability data presented is illustrative and can vary based on the specific buffer composition and presence of other molecules.
Table 2: Comparison of Analytical Methods for CoA Ester Quantification
| Method | Principle | Sensitivity | Throughput | Comments |
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | High (pmol to fmol) | High | High selectivity and can measure multiple analytes simultaneously. |
| HPLC-UV | Separation by HPLC, detection by UV absorbance. | Moderate (nmol) | Moderate | Less sensitive and selective than LC-MS/MS. |
| HPLC-Fluorescence | Separation by HPLC, detection of fluorescent derivatives. | High (fmol) | Moderate | Requires a derivatization step. |
| Enzymatic Assays | Spectrophotometric or fluorometric measurement based on specific enzyme reactions. | Moderate | Low | Can be prone to interference from other molecules. |
Visualizations
References
strategies to prevent non-enzymatic degradation of (3R)-Citramalyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the non-enzymatic degradation of (3R)-Citramalyl-CoA during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a key metabolic intermediate in the C5-dicarboxylate pathway, which is involved in the detoxification of itaconate.[1][2][3] As a thioester, it possesses a high-energy bond that makes it reactive and essential for biochemical transformations, but also susceptible to non-enzymatic degradation.[4][5] Maintaining its integrity in vitro is crucial for accurate enzymatic assays, metabolic studies, and drug development applications.
Q2: What are the primary mechanisms of non-enzymatic degradation for this compound?
While specific studies on this compound are limited, based on the known chemistry of other acyl-CoA thioesters, the primary degradation pathways are:
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Hydrolysis: The thioester bond can be cleaved by water, yielding citramalic acid and free Coenzyme A (CoA-SH). This reaction is highly dependent on pH and temperature. Thioesters are generally stable at neutral pH but become more labile under acidic or, particularly, alkaline conditions.
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Intramolecular Rearrangement: Depending on the structure of the acyl group, intramolecular reactions can occur. For acyl-CoAs with a terminal carboxylic acid, this can involve the formation of a reactive cyclic anhydride (B1165640) intermediate, which is highly susceptible to hydrolysis or reaction with other nucleophiles.[6]
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Transthioesterification: In the presence of other thiol-containing compounds (e.g., dithiothreitol (B142953) (DTT), glutathione), the citramalyl group can be transferred from CoA to the other thiol, leading to a loss of the specific this compound molecule.
Q3: What are the ideal storage conditions for this compound solutions?
To maximize stability, this compound should be stored under the following conditions:
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Temperature: Store stock solutions at -80°C. For short-term storage (hours to a few days), -20°C may be acceptable. Avoid repeated freeze-thaw cycles.
-
pH: Solutions should be prepared and stored in a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis.
-
Format: Store as a lyophilized powder or in small, single-use aliquots of a buffered solution to prevent degradation of the entire stock.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Decreased concentration of this compound over time in solution. | Hydrolysis: The pH of the buffer may be too high (alkaline) or too low (strongly acidic). The solution may have been stored at too high a temperature. | Prepare fresh solutions for each experiment. If storage is necessary, use a buffered solution at pH 4.0-6.0 and store at -80°C in single-use aliquots. |
| Inconsistent results in enzymatic assays. | Degradation during experiment: The experimental conditions (e.g., buffer pH, temperature) may be promoting degradation. The presence of other nucleophiles or thiols in the assay mix could be causing transthioesterification. | Optimize assay buffer pH to be as close to neutral as possible while maintaining enzyme activity and substrate stability (typically pH 6.5-7.5). Minimize incubation times at elevated temperatures (e.g., 37°C).[7][8] Avoid unnecessary thiol-containing reagents like DTT if not required for enzyme function. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation Products: Peaks corresponding to free Coenzyme A, citramalic acid, or cyclic byproducts may be present. | Confirm the identity of the peaks using appropriate standards. If degradation is confirmed, review storage and handling procedures as outlined above. |
Experimental Protocols & Data
Protocol 1: Spectrophotometric Assay for Monitoring Thioester Hydrolysis
This protocol uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the free CoA-SH released upon hydrolysis of the thioester bond.
Materials:
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This compound solution
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DTNB solution (e.g., 10 mM in potassium phosphate (B84403) buffer)
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Assay buffer (e.g., 100 mM Tris-HCl or HEPES at various pH values)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
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Prepare reaction mixtures containing the assay buffer at the desired pH and temperature.
-
Add a known concentration of this compound to initiate the degradation monitoring.
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At various time points, take an aliquot of the reaction mixture.
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Add the aliquot to the DTNB solution. The free CoA-SH will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
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Measure the absorbance at 412 nm.
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Calculate the concentration of free CoA-SH using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
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Plot the concentration of released CoA-SH over time to determine the rate of hydrolysis.
Stability Data of a Related Thioester
| Incubation Temperature | Remaining trans-3MGC CoA (relative %) |
| 4°C | ~95% |
| 20°C | ~85% |
| 37°C | ~60% |
| 55°C | ~30% |
| 70°C | <10% |
| Data is estimated from published graphs showing non-enzymatic conversion after a 4-hour incubation. The primary degradation route in this case was intramolecular cyclization.[8] This highlights the critical importance of maintaining low temperatures during experiments. |
Visualizations
Logical Flow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound degradation issues.
Potential Non-Enzymatic Degradation Pathway of this compound
Caption: Key non-enzymatic degradation routes for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The human knockout gene CLYBL connects itaconate to vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
enhancing the efficiency of the ethylmalonyl-CoA pathway for production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficiency of the ethylmalonyl-CoA (EMC) pathway for the production of valuable chemicals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at engineering and optimizing the EMC pathway.
Issue 1: Low Product Titer Despite Pathway Engineering
Question: We have overexpressed key enzymes of the ethylmalonyl-CoA pathway, but the final product titer remains low. What are the potential causes and how can we troubleshoot this?
Answer:
Low product titers after initial pathway engineering are a common challenge. The issue often lies in precursor supply, pathway balancing, or metabolic burden. Here’s a step-by-step troubleshooting approach:
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Assess Precursor Availability (Acetyl-CoA and Crotonyl-CoA): The EMC pathway's output is highly dependent on the intracellular pools of acetyl-CoA and crotonyl-CoA.
-
Troubleshooting:
-
Quantify intracellular acyl-CoA pools using HPLC-MS/MS to determine if there is a bottleneck in precursor supply.
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If precursor levels are low, consider engineering strategies to increase their availability. This could involve redirecting carbon flux towards acetyl-CoA or supplementing the media with precursors like ethylmalonate.[1]
-
-
-
Identify and Address Competing Pathways: Native metabolic pathways can divert intermediates away from your engineered pathway, reducing the overall yield.
-
Troubleshooting:
-
A primary competing pathway is often the synthesis of polyhydroxyalkanoates (PHAs), such as polyhydroxybutyrate (B1163853) (PHB).
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Consider knocking out key genes in these competing pathways, for example, phaC, which encodes PHA synthase.[2]
-
-
-
Evaluate Enzyme Expression and Activity: The introduced enzymes may not be expressing at optimal levels or may have low specific activity in the host organism.
-
Troubleshooting:
-
Verify protein expression using SDS-PAGE or Western blotting.
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Perform in vitro enzyme assays with cell-free extracts to confirm catalytic activity.
-
-
-
Consider Metabolic Burden: Overexpression of multiple genes can place a significant metabolic burden on the host, leading to reduced growth and productivity.[3][4]
-
Troubleshooting:
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Use promoters of varying strengths to fine-tune the expression levels of pathway enzymes.
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Consider chromosomal integration of the expression cassettes to ensure stable, moderate expression.
-
-
Issue 2: Accumulation of a Pathway Intermediate and Growth Inhibition
Question: Our engineered strain is accumulating a specific intermediate of the ethylmalonyl-CoA pathway (e.g., crotonyl-CoA), and we are observing significant growth inhibition. What is the likely cause and solution?
Answer:
The accumulation of a specific metabolic intermediate, often coupled with growth inhibition, points to a downstream bottleneck in the pathway or the toxicity of the accumulated compound.
-
Identify the Bottleneck: The step immediately following the accumulated intermediate is likely the rate-limiting step in your engineered pathway.
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Troubleshooting:
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Quantify the intracellular concentrations of all pathway intermediates using HPLC-MS/MS to confirm the point of accumulation.
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Overexpress the enzyme responsible for converting the accumulated intermediate. For instance, if crotonyl-CoA is accumulating, increasing the expression of crotonyl-CoA carboxylase/reductase (Ccr) may resolve the issue.
-
-
-
Address Intermediate Toxicity: Some acyl-CoA esters can be toxic to cells at high concentrations, leading to growth inhibition.
-
Troubleshooting:
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Dynamic regulation of gene expression can be employed. Use inducible promoters to turn on the pathway only after a certain cell density has been reached, minimizing the impact of toxic intermediates on the growth phase.
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Ensure that the downstream enzyme has a high affinity (low Km) and high catalytic efficiency (kcat) for the accumulating substrate.
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-
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Balance Redox Cofactors: The EMC pathway involves both reductive and oxidative steps. An imbalance in the supply of NAD(P)H/NAD(P)+ can lead to pathway stalls.
-
Troubleshooting:
-
Analyze the cofactor requirements of your pathway enzymes.
-
If a redox imbalance is suspected, consider co-expressing enzymes that can regenerate the required cofactor.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for enhancing the ethylmalonyl-CoA pathway?
A1: Several strategies have been successfully employed:
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Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes such as crotonyl-CoA carboxylase/reductase (Ccr) is a common starting point.
-
Deletion of Competing Pathways: Knocking out genes involved in pathways that consume key precursors, such as phaC for PHB synthesis, can significantly increase flux through the EMC pathway.[2]
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Blocking Intermediate Diversion: Deleting genes that convert EMC pathway intermediates into other metabolites, such as meaA (encoding ethylmalonyl-CoA mutase), can prevent flux leakage.[1]
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Precursor Supply Enhancement: Engineering the host to produce more acetyl-CoA or supplementing the growth medium with precursors like ethylmalonate can boost pathway output.[1]
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Optimization of Culture Conditions: For pathways involving cobalt-dependent enzymes like ethylmalonyl-CoA mutase, fine-tuning the concentration of cobalt in the medium can increase the pool of product precursors.
Q2: How can I analyze the intermediates of the ethylmalonyl-CoA pathway in my engineered strains?
A2: The most powerful technique for this is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method allows for the sensitive and specific quantification of various acyl-CoA esters. 13C Metabolic Flux Analysis (13C-MFA) is another advanced technique that can provide detailed insights into the carbon flow through the pathway and help identify bottlenecks.[5][6]
Q3: My engineered strain shows significantly reduced growth compared to the wild-type. What could be the cause?
A3: This is likely due to metabolic burden or the toxicity of an accumulated intermediate. Overexpressing multiple heterologous genes can drain cellular resources (ATP, amino acids, etc.), leading to slower growth.[3][4] Additionally, high concentrations of certain pathway intermediates can be toxic. To mitigate this, try using weaker promoters, integrating genes into the chromosome for more stable and moderate expression, or using inducible expression systems to separate the growth phase from the production phase.
Q4: Is it better to express the pathway genes on a plasmid or integrate them into the chromosome?
A4: Both approaches have their pros and cons:
-
Plasmids: Offer high copy numbers, which can lead to high levels of enzyme expression. They are also easier and faster to construct and transform. However, they can be unstable and impose a significant metabolic burden.
-
Chromosomal Integration: Provides greater stability and lower, more consistent gene expression, which can reduce metabolic burden. However, the process of integration is typically more time-consuming and may result in lower overall enzyme levels. The best approach often depends on the specific host, the pathway being engineered, and the desired level of production.
Data Presentation
Table 1: Summary of Genetic Engineering Strategies and Their Impact on Production
| Host Organism | Target Product | Genetic Modification | Fold Increase in Production | Reference |
| Streptomyces venezuelae | Tylactone | Deletion of meaA and overexpression of pikD | ~10 | [1] |
| Streptomyces hygroscopicus | Ascomycin | Overexpression of hcd and ccr | 1.43 | [7] |
| Methylobacterium extorquens | Mesaconic and (2S)-methylsuccinic acids | Knockout of phaC | 5 | |
| Methylobacterium extorquens | Mesaconic and (2S)-methylsuccinic acids | Growth under cobalt-deficient conditions | 6 |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces
This protocol provides a general workflow for deleting a target gene in Streptomyces using the CRISPR/Cas9 system.
-
Design and Synthesize Guide RNA (gRNA):
-
Construct the CRISPR/Cas9 Editing Plasmid:
-
Clone the annealed gRNA oligonucleotides into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).[10]
-
Amplify the upstream and downstream homology arms (typically ~1 kb each) flanking the target gene from the wild-type genomic DNA.
-
Clone the homology arms into the gRNA-containing CRISPR/Cas9 plasmid. This will serve as the repair template for homology-directed repair after Cas9-mediated DNA cleavage.
-
-
Transformation into Streptomyces:
-
Introduce the final CRISPR/Cas9 editing plasmid into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Conjugate the plasmid from E. coli into your target Streptomyces strain. Plate the conjugation mixture on a medium containing antibiotics for selecting Streptomyces exconjugants (e.g., nalidixic acid) and the plasmid marker (e.g., apramycin).[11]
-
-
Screen for Deletion Mutants:
-
Isolate individual Streptomyces colonies that have undergone the second crossover event (loss of the plasmid). This can often be identified by screening for the loss of the plasmid's antibiotic resistance.
-
Confirm the gene deletion by colony PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than the product from the wild-type.[8]
-
Further verify the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: Overexpression of a Target Gene in Rhodobacter sphaeroides
This protocol describes a general method for overexpressing a gene of interest in Rhodobacter sphaeroides using a broad-host-range expression vector.
-
Gene Amplification and Vector Construction:
-
Amplify the coding sequence of the gene to be overexpressed from a suitable template (e.g., genomic DNA or a plasmid) using PCR with primers that add appropriate restriction sites.
-
Digest both the PCR product and a suitable broad-host-range expression vector (e.g., pIND4, which is inducible) with the corresponding restriction enzymes.[12]
-
Ligate the digested gene into the expression vector.
-
-
Transformation into E. coli and Conjugation into R. sphaeroides:
-
Transform the ligation mixture into an E. coli strain suitable for cloning (e.g., DH5α).
-
Isolate the plasmid from a positive E. coli clone and transform it into a conjugation-competent E. coli strain (e.g., S17-1).[13]
-
Perform a biparental or triparental mating to transfer the expression plasmid from E. coli to R. sphaeroides.
-
Select for R. sphaeroides transconjugants on a minimal medium that does not support the growth of the E. coli donor and contains an antibiotic corresponding to the resistance marker on the expression plasmid.
-
-
Induction and Verification of Overexpression:
-
Grow a culture of the R. sphaeroides transconjugant to the desired cell density.
-
If using an inducible vector, add the appropriate inducer (e.g., IPTG for pIND4-based vectors).[12]
-
After a suitable induction period, harvest the cells.
-
Verify the overexpression of the target protein by SDS-PAGE and/or Western blot analysis.
-
Visualizations
Caption: The core enzymatic steps of the ethylmalonyl-CoA pathway.
Caption: A logical workflow for troubleshooting common issues.
Caption: A generalized workflow for engineering production strains.
References
- 1. Characterization and engineering of the ethylmalonyl-CoA pathway towards the improved heterologous production of polyketides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relieving metabolic burden to improve robustness and bioproduction by industrial microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. ask-force.org [ask-force.org]
- 9. academic.oup.com [academic.oup.com]
- 10. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 11. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
overcoming feedback inhibition in (3R)-Citramalyl-CoA synthesis pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to overcome feedback inhibition in (3R)-Citramalyl-CoA synthesis pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound synthesis and what is its mechanism?
A1: The key enzyme is (R)-Citramalyl-CoA synthase (CimA), which catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form this compound.[1] This reaction is the first step in a synthetic pathway designed to produce valuable chemicals like 1-propanol (B7761284) and 1-butanol (B46404), bypassing the native threonine biosynthesis route.[2]
Q2: What is the main cause of feedback inhibition in this pathway?
A2: The primary cause of feedback inhibition is the allosteric regulation of Citramalate (B1227619) Synthase (CimA) by L-isoleucine, the end product of the natural biosynthetic pathway where citramalate is an intermediate. The binding of isoleucine to a regulatory site on the enzyme reduces its catalytic activity, thereby limiting the overall flux through the pathway.
Q3: What are the common strategies to overcome isoleucine-mediated feedback inhibition of CimA?
A3: The most effective strategies involve protein engineering of the CimA enzyme. These include:
-
Directed Evolution: This involves generating random mutations in the cimA gene and screening for variants that exhibit higher activity in the presence of isoleucine. This approach has successfully produced CimA variants with significantly improved activity and insensitivity to feedback inhibition.
-
Site-Directed Mutagenesis: By identifying the specific amino acid residues in the isoleucine-binding pocket, targeted mutations can be introduced to reduce the inhibitor's binding affinity without compromising the enzyme's catalytic function. Key residues forming the hydrophobic pocket for isoleucine in Leptospira interrogans CimA include Tyr430, Leu451, Tyr454, Ile458, and Val468.
-
Domain Deletion: In some cases, the entire L-isoleucine-binding domain can be deleted to completely remove feedback inhibition.
Q4: Besides modifying CimA, are there other metabolic engineering strategies to improve product yield?
A4: Yes, optimizing the host strain's metabolism is crucial. Key strategies include:
-
Deleting Competing Pathways: Knocking out genes for competing pathways, such as those for lactate (B86563) (ldhA) and acetate (B1210297) (pflB, ackA) production, can redirect the carbon flux from pyruvate and acetyl-CoA toward citramalate synthesis.
-
Managing Citrate (B86180) Synthase Activity: The native citrate synthase (gltA) competes with CimA for the acetyl-CoA substrate. While a complete knockout of gltA can be effective, it may necessitate glutamate (B1630785) supplementation for cell growth. A more nuanced approach is to engineer the citrate synthase to have a lower affinity for acetyl-CoA, thereby channeling more substrate to the citramalate pathway without abolishing essential TCA cycle function.
-
Optimizing Fermentation Conditions: Using a fed-batch process with a continuous, growth-limiting glucose feed can prevent the accumulation of inhibitory byproducts like acetate and significantly enhance the final product titer and yield.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound product detected. | 1. Inactive CimA enzyme.2. Severe feedback inhibition by isoleucine.3. Substrate limitation (acetyl-CoA or pyruvate).4. Incorrect assay conditions. | 1. Verify protein expression and purify the enzyme. Confirm activity with an in vitro assay.2. Use a feedback-resistant CimA variant (e.g., CimA3.7) or perform directed evolution to create one.3. Delete competing pathways (ackA, gltA) to increase acetyl-CoA availability.4. Ensure the enzyme assay is performed at the optimal temperature and pH (e.g., 37°C, pH 7.5-8.0). |
| Product yield decreases over time in fermentation. | 1. Accumulation of isoleucine leading to feedback inhibition of wild-type CimA.2. Accumulation of toxic byproducts (e.g., acetate) due to overflow metabolism.3. Plasmid instability or loss of CimA expression. | 1. Switch to a feedback-insensitive CimA mutant.2. Implement a fed-batch fermentation strategy with controlled glucose feeding to limit acetate production.3. Use a stable expression system or integrate the cimA gene into the host chromosome. Monitor protein expression throughout the fermentation. |
| Engineered CimA variant shows low specific activity. | 1. Mutations introduced to reduce feedback inhibition have negatively impacted the catalytic site.2. Improper protein folding or instability of the mutant enzyme.3. Sub-optimal assay conditions for the mutant enzyme. | 1. Use rational design or saturation mutagenesis at key residues in the allosteric site rather than the active site.2. Express the enzyme at a lower temperature (e.g., 30°C) to improve folding. Co-express molecular chaperones if needed.3. Re-characterize the enzyme to determine its optimal pH, temperature, and substrate concentrations. |
| High levels of acetate are detected, reducing cell growth and product formation. | 1. High glucose concentration leading to overflow metabolism.2. Insufficient oxygen supply in aerobic fermentation. | 1. Use a fed-batch process to maintain glucose limitation.2. Increase aeration and agitation in the fermenter. Consider deleting genes in the acetate production pathway like ackA. |
Data and Protocols
Data Presentation
Table 1: Comparison of Wild-Type vs. Engineered CimA Performance
| Enzyme Variant | Key Characteristics | Effect on Production | Reference |
| Wild-Type CimA (M. jannaschii) | Thermophilic; Sensitive to isoleucine feedback inhibition. | Baseline production; severely limited by isoleucine accumulation. | |
| CimA3.7 (Engineered Variant) | Mesophilic; 5 amino acid substitutions; Insensitive to isoleucine feedback inhibition. | Enabled 9-fold higher 1-propanol and 22-fold higher 1-butanol production compared to wild-type. | |
| GltA[F383M] (Engineered Host) | E. coli with mutated citrate synthase (lower acetyl-CoA affinity). | Improved citramalate production by 125% compared to the control with native citrate synthase. |
Table 2: Production Titers in Engineered E. coli Strains
| Strain / Condition | Titer Achieved | Yield | Fermentation Time | Reference |
| Engineered E. coli with fed-batch (continuous glucose feed) | 82 g/L citramalate | 0.48 g/g glucose | 65 h | |
| Engineered E. coli with fed-batch (exponential feed) | > 60 g/L citramalate | 0.53 g/g glucose | 132 h | |
| Phage-resistant E. coli with NOG pathway and fed-batch | 110.2 g/L citramalate | 0.4 g/g glucose | 80 h |
Experimental Protocols
Protocol 1: Citramalate Synthase (CimA) Activity Assay
This protocol is adapted from methods used to characterize CimA activity by monitoring the release of Coenzyme A (CoA).
Principle: The release of the free thiol group (-SH) on CoA upon the condensation of acetyl-CoA and pyruvate is quantified by its reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB²⁻) measured at 412 nm.
Materials:
-
TES Buffer (0.1 M, pH 7.5)
-
Acetyl-CoA solution (e.g., 10 mM stock)
-
Pyruvate solution (e.g., 10 mM stock)
-
Purified CimA enzyme or cell-free extract
-
DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate and plate reader
Procedure:
-
Prepare Reaction Mixture: In a microplate well, prepare a 150 µL reaction mixture containing:
-
TES Buffer (to final volume)
-
Acetyl-CoA (final concentration 1 mM)
-
Pyruvate (final concentration 1 mM)
-
Purified enzyme or cell-free extract (e.g., 0.1 µM final concentration)
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C for mesophilic variants) for a set period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop and Develop: Stop the reaction by adding 50 µL of 10 mM DTNB solution.
-
Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.
-
Quantification: Calculate the amount of CoA released using a standard curve of known CoA concentrations or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.
For feedback inhibition studies, include varying concentrations of L-isoleucine (e.g., 0-10 mM) in the initial reaction mixture.
Visualizations
Pathway and Logic Diagrams
Caption: Feedback inhibition of Citramalate Synthase (CimA) by L-isoleucine.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for directed evolution of Citramalate Synthase.
References
minimizing interference in spectrophotometric assays for lyase activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference in your spectrophotometric assays for lyase activity.
Frequently Asked Questions (FAQs)
Q1: My spectrophotometric lyase assay is showing high background absorbance. What are the common causes and how can I troubleshoot this?
A1: High background absorbance in lyase assays, particularly when working with crude extracts from plant or tissue samples, is a frequent issue. The primary causes include:
-
Interfering substances in the sample: Compounds that absorb light at the same wavelength as your substrate or product can artificially inflate the absorbance reading. Common culprits include phenolic compounds, flavonoids, and pigments naturally present in the extracts.[1][2][3]
-
Precipitation in the cuvette: Proteins or other components in your sample may precipitate over time, causing light scattering that is read as absorbance.
-
Contamination: Contamination of your reagents or samples with particles or colored substances can also lead to high background.
Troubleshooting Steps:
-
Run a proper blank: Instead of a simple buffer blank, use a "sample blank" that contains everything in your reaction mixture, including your sample extract, but excludes the substrate. This will help to subtract the absorbance from interfering compounds in your sample.
-
Sample preparation: Consider pre-treating your sample to remove interfering substances. Techniques like solid-phase extraction (SPE) or precipitation with agents like polyvinylpyrrolidone (B124986) (PVPP) can help remove phenolics.
-
Centrifugation: Before taking a reading, centrifuge your reaction mixture at high speed to pellet any precipitate.
-
Wavelength selection: If possible, choose a wavelength for your assay where the interference from sample components is minimal. This may require running an absorbance spectrum of your sample extract.
Q2: I am working with a coupled enzyme assay for my lyase, and the results are inconsistent. What could be the problem?
A2: Coupled enzyme assays are powerful but can be prone to artifacts and errors.[4] Common issues include:
-
The coupling enzyme is rate-limiting: If the activity of your coupling enzyme is too low, the overall rate you are measuring will reflect the activity of the coupling enzyme, not your lyase. To address this, ensure the coupling enzyme is in sufficient excess.
-
Interference with the coupling reaction: Components in your sample may inhibit the coupling enzyme. Run a control reaction where you add the product of the lyase reaction directly to see if the coupling reaction proceeds as expected in the presence of your sample.
-
Substrate for the coupling enzyme is present in the sample: Your sample extract may contain the substrate for the coupling enzyme, leading to a background reaction. Run a control without the lyase substrate to check for this.
Q3: My enzyme activity seems to be inhibited, but I haven't added any known inhibitors. What could be the cause?
A3: Unexplained inhibition can arise from several sources:
-
Endogenous inhibitors in the sample: Many biological extracts contain natural enzyme inhibitors. For example, plant extracts are rich in phenolic compounds and flavonoids that can inhibit various enzymes, including lyases.[5]
-
Buffer components: Certain buffer components can chelate metal ions that may be required for your lyase's activity. For instance, phosphate (B84403) buffers can precipitate divalent cations.
-
Incorrect pH or ionic strength: The pH and ionic strength of your assay buffer can significantly impact enzyme activity. Ensure your buffer is at the optimal pH for your lyase and that the ionic strength is appropriate.
Troubleshooting Steps:
-
Dilute the sample: If the inhibition is due to an endogenous inhibitor, diluting your sample may alleviate the effect.
-
Optimize buffer conditions: Experiment with different buffer systems and pH values to find the optimal conditions for your enzyme.
-
Sample cleanup: As mentioned in A1, use techniques like SPE or dialysis to remove potential inhibitors from your sample.
Troubleshooting Guides
Guide 1: High Variability in Kinetic Data
High variability in enzyme kinetics data can obscure the true behavior of your enzyme.
| Potential Cause | Troubleshooting Suggestion |
| Pipetting Errors | Use calibrated pipettes and proper technique. For small volumes, use of positive displacement pipettes is recommended. |
| Temperature Fluctuations | Ensure all reagents and the spectrophotometer are equilibrated to the assay temperature. Use a temperature-controlled cuvette holder. |
| Incomplete Mixing | Mix the reaction components thoroughly but gently by inverting the cuvette or by using a vortex mixer at a low setting. |
| Substrate or Enzyme Instability | Prepare fresh substrate and enzyme solutions for each experiment. Keep stock solutions on ice. |
| Assay Not in Linear Range | Ensure that you are measuring the initial velocity of the reaction where the rate is linear with time and enzyme concentration.[6] |
Guide 2: Issues Specific to Plant Extracts
Working with plant extracts presents unique challenges due to the complex mixture of molecules.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Browning of the extract | Oxidation of phenolic compounds by polyphenol oxidase (PPO). | Add antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the extraction buffer. Include PVPP in the extraction buffer to adsorb phenolics. |
| Low enzyme activity | Presence of endogenous inhibitors (e.g., phenolics, flavonoids).[5] | Use sample cleanup methods like ammonium (B1175870) sulfate (B86663) precipitation, gel filtration, or affinity chromatography to partially purify the enzyme and remove inhibitors. |
| Assay interference | Pigments like chlorophyll (B73375) or anthocyanins absorbing at the assay wavelength. | Select a wavelength where pigment absorbance is minimal. Use a sample blank that contains the extract but no substrate. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Pectate Lyase
This protocol is adapted from a method used for bacterial pectate lyase.[7][8][9]
Principle: Pectate lyase cleaves polygalacturonic acid via a β-elimination reaction, resulting in the formation of unsaturated products that have a strong absorbance at 235 nm.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM CaCl₂.
-
Substrate: 0.24% (w/v) polygalacturonic acid (PGA) dissolved in the buffer.
-
Enzyme: A suitably diluted solution of the pectate lyase-containing sample.
Procedure:
-
Prepare the reaction mixture by adding 2 ml of the substrate solution to a cuvette.
-
Equilibrate the cuvette at the desired assay temperature (e.g., 50°C).
-
Initiate the reaction by adding 0.5 ml of the enzyme solution and mix immediately.
-
Monitor the increase in absorbance at 235 nm for a set period (e.g., 10 minutes) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance, using a molar extinction coefficient of 4600 M⁻¹ cm⁻¹ for the unsaturated product.[7]
Protocol 2: Coupled Spectrophotometric Assay for Argininosuccinate (B1211890) Lyase
This protocol is based on a coupled assay where the product of the argininosuccinate lyase reaction, arginine, is converted to urea (B33335), which is then measured.[4]
Principle: Argininosuccinate lyase cleaves argininosuccinate to produce arginine and fumarate. In this coupled assay, arginase is added to convert the newly formed arginine into ornithine and urea. The urea produced is then quantified.
Reagents:
-
Buffer: 66.7 mM phosphate buffer, pH 7.5.
-
Substrate: 34 mM argininosuccinate.
-
Coupling Enzyme: Arginase (50 units).
-
Enzyme Sample: Cell or tissue extract containing argininosuccinate lyase.
Procedure:
-
In a reaction tube, combine 100 µl of the argininosuccinate solution and 100 µl of the arginase solution in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of the enzyme sample.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and measure the amount of urea produced using a suitable colorimetric method (e.g., diacetyl monoxime method).
-
The activity of argininosuccinate lyase is proportional to the amount of urea produced.
Data Presentation
Table 1: Common Interfering Substances in Spectrophotometric Lyase Assays
| Interfering Substance | Source | Wavelength of Interference | Mitigation Strategy |
| Phenolic Compounds | Plant extracts | Broad UV range (250-350 nm) | Addition of PVPP during extraction, Solid-Phase Extraction (SPE) |
| Flavonoids | Plant extracts | Broad UV-Vis range (240-400 nm) | Sample dilution, Chromatographic separation prior to assay |
| Hemoglobin | Hemolyzed blood samples | Soret band (~415 nm) and Q bands (~540-580 nm) | Use of non-hemolyzed samples, Correction using multi-wavelength measurements |
| Bilirubin | Samples from jaundiced subjects | Broad absorbance around 450 nm | Sample blanking, Use of alternative assays |
| Lipids | Lipemic samples | Light scattering at all wavelengths | Sample clarification by high-speed centrifugation or delipidation |
Table 2: Comparison of Buffer Systems for Lyase Assays
| Buffer System | pH Range | Advantages | Disadvantages |
| Tris-HCl | 7.0 - 9.0 | Good buffering capacity in the alkaline range, commonly used. | pH is temperature-dependent, can interact with some enzymes. |
| Phosphate (Sodium/Potassium) | 6.0 - 8.0 | pH is relatively stable with temperature changes. | Can precipitate divalent cations (e.g., Ca²⁺, Mg²⁺) which may be required for enzyme activity. |
| HEPES | 6.8 - 8.2 | Good buffering capacity at physiological pH, low metal ion binding. | More expensive than Tris or phosphate buffers. |
| Glycine-NaOH | 8.6 - 10.6 | Suitable for assays requiring high pH. | Can act as an inhibitor for some enzymes. |
Visualizations
Caption: A decision tree for troubleshooting common issues in spectrophotometric lyase assays.
Caption: Workflow of a coupled spectrophotometric enzyme assay.
References
- 1. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. agrojournal.org [agrojournal.org]
- 8. Improvement of optimum pH and specific activity of pectate lyase from Bacillus RN.1 using loop replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | High-Level Expression and Biochemical Properties of A Thermo-Alkaline Pectate Lyase From Bacillus sp. RN1 in Pichia pastoris With Potential in Ramie Degumming [frontiersin.org]
Validation & Comparative
A Comparative Guide to Validating the Chemical Structure of (3R)-Citramalyl-CoA: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of rigorous scientific investigation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with two powerful alternatives, Mass Spectrometry (MS) and X-ray Crystallography, for the structural validation of (3R)-Citramalyl-CoA, a key intermediate in various metabolic pathways.
At a Glance: Comparison of Analytical Techniques for this compound Structure Validation
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Sample Phase | Solution | Gas Phase (after ionization) | Solid (single crystal) |
| Information Obtained | Detailed atom connectivity (¹H, ¹³C), stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation pattern | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry |
| Sample Amount | mg scale | µg to ng scale | mg scale (for crystal screening) |
| Data Acquisition Time | Minutes to hours per experiment | Seconds to minutes | Hours to days |
| Key Advantages | Non-destructive, provides detailed structural information in solution | High sensitivity, accurate mass determination | Unambiguous 3D structure determination |
| Key Limitations | Lower sensitivity, complex spectra for large molecules, requires soluble sample | Provides limited connectivity information, isomers can be difficult to distinguish | Requires a high-quality single crystal, which can be difficult to obtain |
In-Depth Analysis: NMR Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
Predicted NMR Data for this compound
Due to the lack of publicly available experimental NMR spectra for this compound, the following ¹H and ¹³C chemical shifts have been predicted using computational methods. These predictions provide a valuable reference for expected spectral features.
Predicted ¹H NMR Chemical Shifts (D₂O, 500 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H₂' (citramalyl) | 2.85 | d |
| H₂'' (citramalyl) | 2.75 | d |
| H₃' (citramalyl) | 1.40 | s |
| Adenosine H8 | 8.55 | s |
| Adenosine H2 | 8.25 | s |
| Ribose H1' | 6.15 | d |
| Pantothenate & Cysteamine CH₂ groups | 2.4 - 4.2 | m |
Predicted ¹³C NMR Chemical Shifts (D₂O, 125 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Thioester) | ~198 |
| C=O (Carboxyl) | ~180 |
| C₃ (Citramalyl) | ~75 |
| C₂ (Citramalyl) | ~50 |
| C₄ (Citramalyl) | ~25 |
| Adenosine & Ribose carbons | 118 - 155 |
| Pantothenate & Cysteamine carbons | 20 - 60 |
Experimental Protocol: NMR Spectroscopy of a CoA Ester
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton environments and their couplings.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
-
Data Analysis: Integrate and analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of this compound.
Alternative Validation Techniques
While NMR provides a wealth of structural information, other techniques offer complementary data that can be crucial for a comprehensive validation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the precise molecular weight of a compound, which is a fundamental confirmation of its identity.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion: The expected exact mass of the protonated molecule [M+H]⁺ is a key identifier.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments can provide structural information by breaking the molecule into smaller fragments. For acyl-CoA esters, a characteristic neutral loss of the CoA moiety (or parts of it) is often observed. The fragmentation of the remaining citramalyl portion would provide further structural confirmation.
Comparison with NMR:
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Isomer Differentiation | Excellent at distinguishing constitutional isomers and stereoisomers. | Can be challenging; often requires chromatographic separation. |
| Stereochemistry | Can determine relative and sometimes absolute stereochemistry. | Generally does not provide stereochemical information. |
| Throughput | Lower | Higher |
Experimental Protocol: LC-MS/MS of a CoA Ester
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with liquid chromatography (e.g., water/acetonitrile).
-
Liquid Chromatography (LC): Inject the sample onto an LC system to separate it from any impurities.
-
Mass Spectrometry (MS): The eluent from the LC is introduced into the mass spectrometer.
-
Full Scan MS: Acquire a full scan to determine the mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation to generate a fragmentation spectrum.
-
-
Data Analysis: Compare the observed molecular weight and fragmentation pattern with the expected values for this compound.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution. It involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Challenges and Considerations for this compound:
-
Crystallization: The primary challenge for small, flexible molecules like CoA esters is obtaining a high-quality single crystal suitable for X-ray diffraction. These molecules often have many rotatable bonds and may not pack into a well-ordered crystal lattice.
-
Protein-Ligand Co-crystallization: An alternative approach is to crystallize a protein that binds to this compound. This can provide a high-resolution structure of the ligand in its bound conformation, confirming its identity and stereochemistry.
Comparison with NMR:
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (crystal) |
| Conformational Information | Provides information about the ensemble of conformations in solution. | Provides a single, static structure in the solid state. |
| Success Rate | High for soluble molecules. | Highly dependent on successful crystallization. |
Experimental Protocol: X-ray Crystallography
-
Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature) to find conditions that yield single crystals of this compound or a protein-(3R)-Citramalyl-CoA complex.
-
Crystal Harvesting and Cryo-protection: Carefully mount a suitable crystal and treat it with a cryo-protectant to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: Expose the crystal to a focused beam of X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model.
-
Structure Validation: Analyze the final structure to confirm the atomic connectivity, stereochemistry, and overall conformation.
Conclusion
The structural validation of this compound is best achieved through a multi-faceted approach that leverages the strengths of different analytical techniques. NMR spectroscopy, even with predicted data as a guide, provides an unparalleled level of detail regarding the solution-state structure and connectivity. Mass spectrometry offers a rapid and highly sensitive method for confirming the molecular weight and elemental composition. X-ray crystallography, while challenging, provides the ultimate proof of structure in the solid state. For a comprehensive and unambiguous structural assignment of this compound, a combination of NMR and high-resolution mass spectrometry is highly recommended. If a crystal can be obtained, X-ray crystallography would provide the definitive atomic-level structure.
Comparative Kinetic Analysis of (3R)- vs. (3S)-Citramalyl-CoA Lyase Activity: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic properties of (3R)- and (3S)-citramalyl-CoA lyases, enzymes crucial in distinct metabolic pathways. We present a synthesis of available quantitative data, detailed experimental protocols for activity assessment, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Citramalyl-CoA lyases are enzymes that catalyze the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate (B1213749). These enzymes exist as stereoisomers, acting on either the (3R) or (3S) form of citramalyl-CoA. In the bacterium Chloroflexus aurantiacus, these two activities are carried out by distinct enzymes that participate in the 3-hydroxypropionate (B73278) bi-cycle for autotrophic CO2 fixation.[1][2] The (S)-citramalyl-CoA lyase activity is attributed to the promiscuous enzyme L-malyl-CoA lyase/β-methylmalyl-CoA lyase, while the (R)-citramalyl-CoA lyase is a novel enzyme belonging to the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase family.[1][3] In humans, a mitochondrial citramalyl-CoA lyase (CLYBL) has been identified that specifically acts on (3S)-citramalyl-CoA and is involved in the catabolism of itaconate, a metabolite linked to vitamin B12 metabolism.[4] Understanding the kinetic differences between these stereospecific enzymes is essential for elucidating their physiological roles and for potential therapeutic applications.
Quantitative Kinetic Data
The following table summarizes the available kinetic parameters for (3R)- and (3S)-citramalyl-CoA lyase activities from different organisms. A direct comparison of all kinetic parameters for both isoforms from a single organism is limited in the current literature.
| Enzyme/Organism | Substrate | Km (μM) | kcat (s-1) | Specific Activity (μmol min-1 mg-1) | Divalent Cation Requirement | Reference |
| (R)-Citramalyl-CoA Lyase (Chloroflexus aurantiacus) | (3R)-Citramalyl-CoA | Not Reported | Not Reported | 0.32 (in crude extract), up to 31 with purified enzyme | Mn2+ or Mg2+ | |
| (S)-Citramalyl-CoA Lyase (L-malyl-CoA lyase) (Chloroflexus aurantiacus) | (3S)-Citramalyl-CoA | Not Reported | Not Reported | 31 | Mg2+ | |
| Human Mitochondrial Citramalyl-CoA Lyase (CLYBL) | (3S)-Citramalyl-CoA | 23 | 14.1 | Not Reported | Mg2+ |
Experimental Protocols
The determination of citramalyl-CoA lyase activity can be performed using several established methods. The choice of assay depends on the purity of the enzyme and the specific research question.
Coupled Spectrophotometric Assay
This continuous assay is suitable for purified enzymes and for determining kinetic parameters. The production of pyruvate is coupled to the activity of lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
Principle: (3R)- or (3S)-Citramalyl-CoA → Acetyl-CoA + Pyruvate (catalyzed by Citramalyl-CoA Lyase) Pyruvate + NADH + H+ → Lactate + NAD+ (catalyzed by Lactate Dehydrogenase)
Reagents:
-
Assay Buffer (e.g., 200 mM MOPS-KOH, pH 7.0)
-
Dithiothreitol (DTE) or other reducing agent
-
Divalent cations (e.g., MgCl2 or MnCl2)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
(3R)- or (3S)-Citramalyl-CoA (substrate)
-
Purified Citramalyl-CoA Lyase
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTE, divalent cations, NADH, and LDH in a cuvette.
-
Add the citramalyl-CoA lyase to the mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, (3R)- or (3S)-citramalyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Coupled HPLC Assay
This discontinuous assay is suitable for both crude cell extracts and purified enzymes. It directly measures the consumption of the substrate and the formation of the products.
Principle: The reaction is initiated and allowed to proceed for a specific time, after which it is stopped. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the CoA thioesters.
Reagents:
-
Assay Buffer (e.g., 200 mM MOPS-KOH, pH 7.0)
-
DTE
-
Divalent cations (e.g., MgCl2 or MnCl2)
-
(3R)- or (3S)-Citramalyl-CoA
-
Enzyme preparation (crude extract or purified)
-
Stopping solution (e.g., 25% HCl)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTE, and divalent cations.
-
Add the enzyme preparation to the mixture.
-
Initiate the reaction by adding the substrate, (3R)- or (3S)-citramalyl-CoA.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 1 and 5 minutes).
-
Stop the reaction by adding the stopping solution.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection (typically at 260 nm) to quantify the amounts of citramalyl-CoA, acetyl-CoA, and pyruvate.
Signaling Pathways and Experimental Workflows
3-Hydroxypropionate Bi-Cycle in Chloroflexus aurantiacus
The (3R)- and (3S)-citramalyl-CoA lyases are key enzymes in the 3-hydroxypropionate bi-cycle, a pathway for carbon fixation in some autotrophic bacteria. The diagram below illustrates the final steps of this cycle, where both lyases play a role in regenerating acetyl-CoA and producing pyruvate as a carbon precursor.
Caption: Final steps of the 3-hydroxypropionate bi-cycle in C. aurantiacus.
General Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for the comparative kinetic analysis of (3R)- and (3S)-citramalyl-CoA lyase activity.
Caption: General workflow for determining the kinetic parameters of citramalyl-CoA lyases.
Conclusion
The available data indicate that (3R)- and (3S)-citramalyl-CoA lyase activities are catalyzed by distinct enzymes with different properties, including their divalent cation requirements. While the (S)-isoform activity in C. aurantiacus is a function of a promiscuous L-malyl-CoA lyase, the (R)-isoform is catalyzed by a dedicated enzyme. The human mitochondrial CLYBL is specific for the (3S)-substrate. Further research is needed to perform a direct and comprehensive comparative kinetic analysis of both isoforms from the same organism to fully understand their catalytic efficiencies and regulatory mechanisms. The experimental protocols and workflows described in this guide provide a solid foundation for conducting such investigations.
References
A Researcher's Guide to Confirming the Identity of (3R)-Citramalyl-CoA by LC-MS
For researchers in metabolomics, biochemistry, and drug development, the unambiguous identification of metabolites is paramount. This guide provides a comparative framework for confirming the identity of (3R)-Citramalyl-CoA in complex biological samples using liquid chromatography-mass spectrometry (LC-MS). By leveraging a combination of chromatographic behavior, accurate mass measurement, and tandem mass spectrometry (MS/MS) fragmentation patterns, scientists can confidently distinguish this compound from other acyl-CoA species and isomeric forms.
This guide outlines the expected analytical characteristics of a this compound standard and provides detailed experimental protocols for its analysis. The information presented here is essential for researchers studying metabolic pathways involving this key intermediate, such as the ethylmalonyl-CoA pathway or pathways engineered for the production of biofuels and specialty chemicals.
Comparative Data for this compound Identification
The confirmation of a suspected this compound peak in an experimental sample relies on the comparison of its analytical properties to those of an authentic reference standard. The following table summarizes the key identification parameters.
| Parameter | Expected Value for this compound Standard | Experimental Sample Peak | Confirmation Status |
| Precursor Ion (m/z) [M+H]⁺ | 898.1497 | User-defined | Match/Mismatch |
| Retention Time (RT) | Dependent on LC conditions (See Protocol) | User-defined | Match/Mismatch |
| MS/MS Fragmentation Ions (m/z) | Primary Fragments: | User-defined | Match/Mismatch |
| * 391.08 (Predicted [M-507+H]⁺) | |||
| * 428.0365 (Adenosine 3',5'-diphosphate) | |||
| Secondary Fragments: | |||
| * Compound-specific fragments | |||
| Co-elution with Standard | N/A | Yes/No | Confirmed/Not Confirmed |
Experimental Protocols
Confident identification of this compound necessitates a well-defined and reproducible analytical workflow. Below are detailed protocols for sample preparation, LC-MS/MS analysis, and the preparation of a this compound standard.
Sample Preparation for Acyl-CoA Analysis
This protocol is a general guideline for the extraction of short-chain acyl-CoAs from cellular samples.
-
Quenching and Extraction:
-
Rapidly quench metabolic activity by adding ice-cold extraction solvent (e.g., acetonitrile (B52724):methanol:water 40:40:20 with 0.1 M formic acid) to the cell pellet or tissue sample.
-
Homogenize the sample on ice using a probe sonicator or bead beater.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted metabolites.
-
For targeted analysis of low-abundance species like citramalyl-CoA, a concentration step may be necessary.[1] This can be achieved by vacuum centrifugation.
-
-
Final Preparation:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates.
-
LC-MS/MS Analysis
The following is a representative reversed-phase LC-MS/MS method for the analysis of acyl-CoAs.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended (e.g., 100 mm x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium formate.
-
Gradient: A linear gradient from 2-5% B to 50-95% B over 10-20 minutes, followed by a wash and re-equilibration step. The optimal gradient should be empirically determined.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the precursor ion of this compound ([M+H]⁺) at an m/z of 898.1497.[2][3]
-
MS/MS Fragmentation:
-
Isolate the precursor ion (m/z 898.1497) and subject it to collision-induced dissociation (CID).
-
Monitor for the characteristic product ions of acyl-CoAs, including the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (resulting in a fragment at m/z ~391 for citramalyl-CoA) and the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365.
-
-
Preparation of a this compound Standard
An authentic standard is crucial for definitive identification.
-
Commercial Sourcing: this compound is commercially available from various suppliers. It is recommended to obtain a certificate of analysis to confirm purity.
-
Enzymatic Synthesis: For laboratories equipped for biocatalysis, this compound can be synthesized enzymatically. A general chemo-enzymatic method for the synthesis of acyl-CoA esters can be adapted. This typically involves the activation of the corresponding carboxylic acid (in this case, (3R)-citramalic acid) and subsequent enzymatic ligation to Coenzyme A.
Visualizing the Confirmation Workflow
The logical flow of confirming the identity of an LC-MS peak as this compound can be represented as a workflow diagram.
References
Unraveling the Metabolic Maze: A Comparative Guide to Wild-Type vs. CLYBL Knockout Cells
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that occur with genetic modifications is paramount. This guide provides an objective comparison of the metabolic profiles of wild-type (WT) cells versus those with a knockout (KO) of the Citrate Lyase Beta-Like (CLYBL) gene, supported by experimental data and detailed methodologies.
The loss of CLYBL, a mitochondrial enzyme, triggers a cascade of metabolic reprogramming. This guide synthesizes findings from key research to illuminate these changes, offering a clear, data-driven comparison for investigators in the field.
Key Metabolic Derangements in CLYBL Knockout Cells
The primary consequence of CLYBL knockout is a disruption in the catabolism of itaconate and related metabolites. This leads to the accumulation of specific upstream intermediates and a subsequent impact on vitamin B12 metabolism.
A pivotal study by Shen et al. (2017) in Cell elucidated the metabolic phenotype of Clybl knockout in murine brown adipocytes. Untargeted metabolomics of cell extracts revealed significant alterations in several key metabolites.[1]
Table 1: Comparison of Key Metabolite Levels in Wild-Type vs. CLYBL Knockout Brown Adipocytes
| Metabolite | Fold Change (KO vs. WT) | p-value | Putative Role/Pathway |
| Citramalyl-CoA | Accumulated | - | Itaconate catabolism intermediate |
| Methylmalonate (MMA) | Increased | < 0.05 | Indicator of impaired MUT activity |
| Propionyl-CoA | Increased | < 0.05 | Precursor to methylmalonyl-CoA |
| Coenzyme B12 | Decreased | < 0.05 | Essential cofactor for MUT |
Data synthesized from Shen et al., 2017. Note: "Accumulated" indicates the metabolite was detected in KO cells but not in WT cells.
The accumulation of citramalyl-CoA is a direct consequence of the non-functional CLYBL enzyme, which is responsible for its cleavage. This buildup leads to a subsequent increase in methylmalonate (MMA), a clinical marker for vitamin B12 deficiency. The underlying mechanism involves the inhibition of the vitamin B12-dependent enzyme, methylmalonyl-CoA mutase (MUT), by itaconyl-CoA, a precursor to citramalyl-CoA.[1]
While comprehensive lipidomics data for CLYBL KO cells is not as readily available in the literature, the profound impact on mitochondrial metabolism suggests that alterations in lipid profiles, particularly those related to mitochondrial membrane composition and fatty acid oxidation, are likely. Further investigation in this area is warranted.
Mitochondrial Respiration Remains Uncompromised
Interestingly, despite the significant metabolic perturbations, the overall mitochondrial respiratory capacity in Clybl knockout brown adipocytes appears to be unaffected under basal conditions.
Table 2: Seahorse Assay Data Summary for Wild-Type vs. CLYBL Knockout Brown Adipocytes
| Parameter | Observation |
| Basal Oxygen Consumption Rate (OCR) | Normal |
| Maximal Respiration | Normal |
Data summarized from qualitative statements in Shen et al., 2017.
This finding suggests that cells can compensate for the loss of CLYBL to maintain their overall energy production, at least under standard cell culture conditions. However, it is plausible that under specific metabolic stressors, differences in respiratory function might become apparent.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Metabolite Extraction and LC-MS Analysis
This protocol is adapted from the methods described for untargeted metabolomics of brown adipocytes.
-
Cell Culture and Harvest: Differentiated brown adipocytes from WT and Clybl KO mice are cultured in standard DMEM with 10% FBS. For metabolite extraction, cells are washed with ice-cold saline.
-
Metabolite Extraction: An ice-cold extraction solvent (e.g., 80% methanol) is added to the cells. The cells are scraped and the lysate is transferred to a microcentrifuge tube.
-
Protein and Lipid Removal: The lysate is centrifuged at high speed to pellet protein and cell debris. The supernatant, containing polar metabolites, is collected.
-
LC-MS Analysis: The metabolite-containing supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS). An Agilent 1290 Infinity LC system coupled to a Q-Exactive Plus mass spectrometer is a suitable platform. A C18 column is typically used for reverse-phase separation.
-
Data Analysis: Raw data is processed using software such as Progenesis QI for peak picking, alignment, and normalization. Metabolite identification is performed by matching against a standard library based on accurate mass and retention time.
Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of mitochondrial respiration in brown adipocytes.
-
Cell Seeding: Differentiated WT and Clybl KO brown adipocytes are seeded into a Seahorse XF24 or XF96 cell culture microplate.
-
Assay Medium: On the day of the assay, the culture medium is replaced with Seahorse XF DMEM medium, supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator.
-
Drug Loading: The mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are loaded into the injection ports of the Seahorse sensor cartridge.
-
Seahorse Assay: The cell plate and sensor cartridge are loaded into the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Normalization and Analysis: After the assay, OCR values are normalized to cell number or protein content. Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated.
Visualizing the Impact of CLYBL Knockout
To better understand the metabolic consequences of CLYBL knockout, the following diagrams illustrate the key affected pathway and a typical experimental workflow.
Caption: Impact of CLYBL knockout on itaconate and vitamin B12 metabolism.
Caption: A typical experimental workflow for comparing metabolic profiles.
References
Unraveling the Role of (3R)-Citramalyl-CoA in Vitamin B12 Metabolism: A Comparative Guide
New evidence points to malyl-CoA, a previously overlooked metabolite, as a key player in the vitamin B12 deficiency observed in individuals with impaired (3R)-citramalyl-CoA metabolism. This guide compares the established itaconate-centric pathway with the emerging role of malyl-CoA, providing researchers, scientists, and drug development professionals with the latest experimental data and protocols to validate the central role of the enzyme Citrate Lyase Beta-Like (CLYBL) in maintaining vitamin B12 homeostasis.
The mitochondrial enzyme CLYBL has been identified as a crucial component in a pathway linking itaconate metabolism to vitamin B12.[1][2] Loss-of-function variants in the CLYBL gene are strongly associated with decreased levels of circulating vitamin B12.[3][4] The established understanding has been that in the absence of CLYBL, the accumulation of itaconyl-CoA, a precursor to this compound, leads to the inactivation of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM).[1] However, recent findings suggest a more complex mechanism, proposing that malyl-CoA, a side-product of the TCA cycle, is a more potent inhibitor of MCM and that CLYBL's primary role may be to "repair" or detoxify this metabolite.
Comparative Analysis of Key Metabolites
The validation of this compound's metabolic role hinges on the enzymatic activities of CLYBL and the inhibitory effects of accumulating metabolites on the essential vitamin B12-dependent enzyme, MCM. The following tables summarize the key quantitative data from recent studies.
Table 1: Kinetic Parameters of CLYBL and Related Enzymes
This table compares the enzymatic efficiency of CLYBL towards its different substrates and the off-target activity of Citrate Synthase (CS).
| Enzyme | Substrate | Activity | KM (mM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |
| Human CLYBL | This compound | Lyase | 0.022 | 1.6 | 7.27 x 104 |
| Human CLYBL | Malyl-CoA | Thioesterase | 0.007 | 1.2 | 1.71 x 105 |
| Human CS | Malyl-CoA | Thioesterase | 0.283 | 10.3 | 3.64 x 104 |
Data compiled from a 2024 study by Conrotte, et al.
The data reveals that while CLYBL does function as a citramalyl-CoA lyase, it is significantly more efficient as a malyl-CoA thioesterase, suggesting malyl-CoA is a primary physiological substrate.
Table 2: Metabolite Accumulation in CLYBL Knockout (KO) Cells
This table quantifies the accumulation of key metabolites in 3T3-L1 adipocyte cells lacking a functional CLYBL enzyme, demonstrating the direct consequences of its absence.
| Cell Line | Malyl-CoA (pmol/mg protein) | This compound (pmol/mg protein) |
| Control | Not Detected | Not Detected |
| CLYBL KO | ~150 | ~25 |
Data derived from experiments on 3T3-L1 adipocytes.
The significant accumulation of malyl-CoA, and to a lesser extent citramalyl-CoA, in CLYBL KO cells, even without the addition of external itaconate, provides strong evidence for an itaconate-independent source of these metabolites.
Signaling Pathways and Metabolic Intersections
The interplay between itaconate metabolism, the TCA cycle, and the vitamin B12-dependent propionyl-CoA catabolism pathway is complex. The following diagrams illustrate these connections.
References
A Comparative Guide to Citramalyl-CoA Lyase and Citrate Synthase: Function, Kinetics, and Experimental Analysis
For researchers in metabolic engineering, drug development, and fundamental biochemistry, understanding the precise roles and functional distinctions of enzymes is paramount. Citramalyl-CoA lyase and citrate (B86180) synthase, while both acting on acyl-CoA thioesters, represent a fascinating case of divergent evolution in enzyme function, participating in distinct metabolic contexts. Citrate synthase is a cornerstone of central carbon metabolism, initiating the universally conserved citric acid cycle.[1][2][3] In contrast, citramalyl-CoA lyase is involved in more specialized pathways, including bacterial carbon fixation and human metabolite detoxification.[4][5]
This guide provides an in-depth comparison of their functional differences, supported by quantitative kinetic data and detailed experimental protocols for their characterization.
Core Functional Differences: A Head-to-Head Comparison
The primary distinction between these two enzymes lies in the reactions they catalyze and their corresponding metabolic roles.
-
Citrate Synthase (EC 2.3.3.1): This enzyme performs an aldol (B89426) condensation reaction. It catalyzes the joining of a two-carbon unit from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. This is the first and often rate-limiting step of the citric acid cycle (TCA cycle), a central pathway for energy production in aerobic organisms. The reaction is essentially irreversible under physiological conditions, committing the acetyl group to oxidation or biosynthesis.
-
Citramalyl-CoA Lyase (EC 4.1.3.25): This enzyme is a lyase, meaning it breaks a carbon-carbon bond without hydrolysis or oxidation. It catalyzes the reversible cleavage of (3S)-citramalyl-CoA into acetyl-CoA and pyruvate (B1213749). This function is critical in pathways like the 3-hydroxypropionate (B73278) bi-cycle for carbon dioxide assimilation in some bacteria and in the catabolism of itaconate, an immunomodulatory metabolite, in humans. The human mitochondrial version is known as Citrate Lyase Beta-Like (CLYBL).
Quantitative Data Presentation
The kinetic parameters of an enzyme provide crucial insights into its efficiency and substrate affinity. The table below summarizes key values for human mitochondrial citramalyl-CoA lyase (CLYBL) and representative values for citrate synthase.
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Source |
| Citramalyl-CoA Lyase (Human CLYBL) | (3S)-Citramalyl-CoA | 22 - 23 | 1.6 - 14.1* | |
| Citrate Synthase (Rat Liver) | Acetyl-CoA | 16 | - | |
| Oxaloacetate | 2 | - |
*Note: The reported kcat for human CLYBL varies, potentially due to differences between continuous and end-point assay methodologies.
Experimental Protocols
Accurate measurement of enzyme activity is fundamental for research. Below are standard protocols for assaying each enzyme.
1. Citrate Synthase Activity Assay (DTNB-based)
This is the most common method, which measures the rate of Coenzyme A (CoA) release. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1.
-
Substrate Solution: 10 mM Acetyl-CoA.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Initiating Substrate: 10 mM Oxaloacetate.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 810 µL of water, 100 µL of assay buffer, 50 µL of Acetyl-CoA solution, and 10 µL of DTNB solution.
-
Add 10-20 µL of the sample (e.g., mitochondrial lysate).
-
Mix by inversion and place in a spectrophotometer set to 412 nm.
-
Initiate the reaction by adding 20 µL of oxaloacetate solution.
-
Immediately begin recording the absorbance at 412 nm every 15 seconds for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert this rate into µmol of product formed per minute.
-
2. Citramalyl-CoA Lyase Activity Assay (LDH-coupled)
This assay measures activity by quantifying pyruvate production. The pyruvate is used as a substrate by lactate (B86563) dehydrogenase (LDH) in a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂.
-
NADH Solution: 10 mM NADH in assay buffer.
-
LDH: A commercial suspension of lactate dehydrogenase (e.g., 5 U/µL).
-
Substrate: 10 mM (3S)-Citramalyl-CoA.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine assay buffer, 20 µL of NADH solution, and 1 µL of LDH.
-
Add 10-50 µL of purified enzyme or cell extract.
-
Mix and incubate for 2-3 minutes to establish a baseline.
-
Initiate the reaction by adding 20 µL of the (3S)-Citramalyl-CoA substrate.
-
Immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to determine the rate of NADH consumption, which is stoichiometric to the rate of pyruvate production.
-
References
- 1. Citrate synthase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. PDB-101: Molecule of the Month: Citrate Synthase [pdb101.rcsb.org]
- 4. Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
A Comparative Analysis of the Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle
For researchers, scientists, and drug development professionals, understanding the nuances of microbial metabolic pathways is paramount for applications ranging from biofuel production to the development of novel antimicrobial agents. This guide provides a detailed, objective comparison of two key acetyl-CoA assimilation pathways: the ethylmalonyl-CoA pathway and the glyoxylate (B1226380) cycle.
The assimilation of two-carbon compounds, such as acetate, is a critical metabolic capability for many microorganisms, enabling them to thrive on non-fermentable carbon sources. The glyoxylate cycle has long been considered the primary pathway for this purpose. However, a growing number of bacteria, particularly those lacking the key glyoxylate cycle enzyme isocitrate lyase, utilize an alternative route: the ethylmalonyl-CoA pathway. This guide will dissect the key differences and similarities between these two pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding.
Core Functional Comparison
The primary function of both the ethylmalonyl-CoA pathway and the glyoxylate cycle is to enable the net conversion of acetyl-CoA into four-carbon intermediates, such as succinate (B1194679) and malate (B86768), which can then be used for gluconeogenesis and other biosynthetic processes.[1] This bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, which would otherwise result in the loss of carbon as CO2.[2]
The glyoxylate cycle is a relatively simple and direct pathway, utilizing two key enzymes, isocitrate lyase and malate synthase, to divert isocitrate from the TCA cycle and produce succinate and malate.[2] In contrast, the ethylmalonyl-CoA pathway is a more complex, linear sequence of reactions that involves a series of unique CoA-ester intermediates.[3][4] This pathway is notably found in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes.[3][4]
Quantitative Performance and Stoichiometry
A direct quantitative comparison of the overall efficiency of the two pathways is complex and depends on the specific organism and growth conditions. However, we can compare their overall stoichiometry to understand their relative carbon and energy yields.
| Feature | Ethylmalonyl-CoA Pathway | Glyoxylate Cycle |
| Net Reaction | 2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH + 2 H₂O → Glyoxylate + Succinyl-CoA + 2 ADP + 2 Pᵢ + 2 NADP⁺ + 2 CoA | 2 Acetyl-CoA + NAD⁺ + 2 H₂O → Succinate + 2 CoA + NADH + H⁺ |
| Key Enzymes | Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenase | Isocitrate lyase, Malate synthase |
| Carbon Input | 2 Acetyl-CoA, 2 CO₂ | 2 Acetyl-CoA |
| Carbon Output | 1 Glyoxylate, 1 Succinyl-CoA | 1 Succinate |
| ATP Consumption | 2 ATP | 0 ATP |
| Reductant Consumption | 2 NADPH | 0 |
| Reductant Production | 0 | 1 NADH |
Note: The net reaction for the ethylmalonyl-CoA pathway can vary slightly depending on the specific enzymes and reactions considered in different organisms. The presented stoichiometry reflects the conversion of two acetyl-CoA molecules to glyoxylate and succinyl-CoA.
Key Enzyme Activities
The specific activities of the key enzymes in each pathway provide insight into their catalytic efficiency. The following table summarizes representative specific activity data from the literature. It is important to note that these values can vary significantly based on the organism, growth substrate, and assay conditions.
| Pathway | Enzyme | Organism | Growth Substrate | Specific Activity (nmol·min⁻¹·mg⁻¹ protein) |
| Ethylmalonyl-CoA Pathway | Crotonyl-CoA carboxylase/reductase | Methylobacterium extorquens AM1 | Methanol | ~150 |
| Acetate | ~100 | |||
| Succinate | ~20 | |||
| Ethylmalonyl-CoA mutase | Methylobacterium extorquens AM1 | Methanol | ~50 | |
| Acetate | ~40 | |||
| Succinate | ~10 | |||
| Methylsuccinyl-CoA dehydrogenase | Methylobacterium extorquens AM1 | Methanol | ~80 | |
| Acetate | ~60 | |||
| Succinate | ~15 | |||
| Glyoxylate Cycle | Isocitrate lyase | Escherichia coli | Acetate | 133 |
| Malate synthase | Escherichia coli | Acetate | 200 |
Signaling Pathway Diagrams
To visualize the flow of metabolites through each pathway, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (3R)-Citramalyl-CoA
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle (3R)-Citramalyl-CoA with the appropriate safety measures. As a derivative of Coenzyme A, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its associated waste:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Handling: All manipulations of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out systematically to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.[1]
-
This waste stream must be segregated from other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible wastes must not be stored in the same container.[2]
-
-
Containerization:
-
Select a waste container made of a material compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste.
-
The container must be in good condition and free from leaks.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
If the waste is in a solution, list all components and their approximate concentrations or percentages.
-
Include the name and contact information of the generating laboratory.
-
-
Waste Accumulation:
-
For solids or neat compound: Carefully transfer the solid waste into the designated hazardous waste container. To minimize dust, sweep the solid onto a piece of paper or into a weigh boat before transferring.
-
For liquid solutions: Carefully pour the liquid waste into the designated container, avoiding splashes. If the compound is dissolved in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste. Do not fill liquid waste containers beyond 75-80% of their capacity to allow for vapor expansion.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. The final disposal method will likely be incineration by a licensed facility.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble) before being disposed of as non-hazardous waste. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface or remove the original label.
-
Summary of Disposal and Safety Recommendations
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | |
| Required PPE | Nitrile gloves, safety glasses/goggles, laboratory coat | |
| Handling Area | Well-ventilated area, preferably a chemical fume hood | |
| Waste Container | Compatible material (e.g., HDPE, glass) with a secure lid | |
| Waste Segregation | Separate from incompatible waste streams (e.g., biological, radioactive) | |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | |
| Final Disposal Method | Collection by a licensed contractor for incineration | |
| Empty Container Care | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste |
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research endeavors, its use is noted in the study of metabolic pathways, such as the 3-hydroxypropionate (B73278) cycle in Chloroflexus aurantiacus. In such experiments, this compound may be synthesized enzymatically and used as a substrate to study enzyme kinetics or metabolic flux. The disposal of waste from these experimental procedures, including enzymatic reaction mixtures and purification columns, must follow the hazardous waste guidelines outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (3R)-Citramalyl-CoA
Data Presentation: Personal Protective Equipment (PPE)
Based on the potential for mild skin, eye, and respiratory irritation, the following personal protective equipment is recommended when handling (3R)-Citramalyl-CoA.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[1] | To protect against splashes or dust particles. |
| Hand Protection | Nitrile or latex gloves.[1][2] | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat.[1] | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required under normal use with good ventilation. A dust mask may be used for handling fine powders. | To prevent inhalation of dust if the compound is in solid form. |
Experimental Protocols: Operational and Disposal Plans
Adherence to standardized operating procedures is crucial for safety and experimental integrity.
Operational Plan: Step-by-Step Handling
-
Preparation :
-
Ensure the work area, typically a clean laboratory bench or a fume hood, is sanitized and free of clutter.
-
Verify that all necessary equipment, such as pipettes, sterile tubes, and balances, are calibrated and readily accessible.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling the Compound :
-
If working with a solid form, handle it in a manner that minimizes dust generation.
-
For weighing, use a chemical-resistant spatula and an analytical balance within a draft-shielded enclosure if possible.
-
When preparing solutions, add the solvent to the solid to minimize dust.
-
If the compound is in solution, use calibrated micropipettes for accurate and safe transfer.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent pad or material.
-
Clean the spill area with an appropriate laboratory disinfectant or detergent.
-
For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures.
-
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should be in accordance with institutional and local regulations for non-hazardous chemical waste.
-
Unused Compound :
-
Dispose of the original compound as non-hazardous solid chemical waste, following your institution's guidelines.
-
-
Contaminated Materials :
-
Gloves, absorbent pads, and other disposable materials contaminated with this compound should be placed in a designated chemical waste container.
-
-
Aqueous Solutions :
-
Small quantities of dilute aqueous solutions can often be disposed of down the drain with copious amounts of water, provided this is permitted by local and institutional regulations. Always check your institution's specific policies on aqueous waste disposal.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
